Pilloin
説明
Structure
3D Structure
特性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHJDTXPDRDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185955 | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32174-62-2 | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilloin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Biology of Pilloin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilloin, a naturally occurring flavonoid, has garnered significant scientific interest due to its pronounced biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its quantitative effects on inflammatory and cancer models. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of the NF-κB and MAPK signaling pathways. Visualized workflows and pathway diagrams are provided to facilitate a deeper understanding of its pharmacological profile.
Chemical Structure and Physicochemical Properties
This compound, systematically named 3′,5-dihydroxy-4′,7-dimethoxyflavone, is a flavonoid characterized by a C6-C3-C6 carbon framework. Its structure features a chromone (B188151) ring fused to a benzene (B151609) ring, with a substituted phenyl group at the 2-position.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3′,5-dihydroxy-4′,7-dimethoxyflavone | [1] |
| CAS Number | 32174-62-2 | [1] |
| Molecular Formula | C₁₇H₁₄O₆ | [2] |
| Molecular Weight | 314.29 g/mol | [2] |
| Predicted Relative Density | 1.402 g/cm³ | [3] |
| Solubility | Soluble in DMSO | |
| SMILES String | COc1cc(O)c(c(O)c1)C(=O)c1c(O)cc(OC)cc1 |
Biological Activities
This compound exhibits a range of biological activities, most notably anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. It effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. In a murine model of sepsis, this compound treatment led to a marked reduction in serum levels of key inflammatory cytokines.
Table 2: In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Septic Mice
| Cytokine | Treatment Group | Concentration | % Reduction | Reference |
| TNF-α (serum) | Control (LPS) | 123.3 ± 7.0 ng/mL | - | |
| This compound + LPS | 46.6 ± 5.4 ng/mL | 62.2% | ||
| IL-6 (serum) | Control (LPS) | 1.4 ± 0.1 ng/mL | - | |
| This compound + LPS | 0.7 ± 0.1 ng/mL | 50.0% |
Cytotoxic Activity
This compound exerts a targeted cytotoxic action against transformed lymphoblasts, suggesting its potential as an anticancer agent. The possible immunomodulatory and cytotoxic effects were investigated using in vitro lymphocyte transformation and cytotoxicity assays.
(Quantitative data on the cytotoxic activity of this compound, such as IC50 values against specific cell lines, were not available in the provided search results.)
Experimental Protocols
Isolation of this compound from Aquilaria sinensis
The following protocol describes the extraction and isolation of this compound from the stem barks of Aquilaria sinensis.
References
In Silico Prediction of Pilloin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of in silico methodologies for the prediction of biological targets for a hypothetical small molecule, "Pilloin." In the absence of pre-existing data for this compound, this document serves as a detailed framework for drug target identification, leveraging established computational techniques. The guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to virtual screening and target hypothesis generation. We will explore ligand-based and structure-based methods, including chemical similarity searching, pharmacophore modeling, and reverse docking. Furthermore, this guide outlines the use of pertinent biological databases and presents detailed protocols for the described in silico experiments. Finally, we discuss experimental validation of computational predictions and provide illustrative diagrams of relevant signaling pathways and experimental workflows.
Introduction to In Silico Drug Target Prediction
The identification of a drug's biological target is a critical step in the drug discovery and development pipeline.[1] Traditional experimental approaches for target deconvolution can be time-consuming and resource-intensive. In silico target prediction methods offer a rapid and cost-effective alternative to generate hypotheses about the molecular targets of a small molecule.[2] These computational approaches can be broadly categorized into two main types:
-
Ligand-based methods: These approaches utilize the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3] By comparing a query molecule to databases of compounds with known targets, potential targets for the query can be inferred.
-
Structure-based methods: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed. These techniques, such as reverse docking, simulate the binding of a small molecule to a large collection of protein structures to predict potential binding partners.[4]
This guide will provide a practical walkthrough of these methods using the hypothetical molecule "this compound" as a case study.
In Silico Target Prediction Methodologies for this compound
This section details the step-by-step protocols for three common in silico target prediction methods.
Chemical Similarity Searching
This method identifies proteins that are known to bind ligands structurally similar to this compound.
Experimental Protocol: Chemical Similarity Searching using RDKit
-
Software and Library Installation:
-
Install Python (version 3.6 or later).
-
Install the RDKit library: pip install rdkit-pypi
-
-
Input Files:
-
A file containing the SMILES string of this compound (e.g., this compound.smi).
-
A database of known ligands and their targets in SMILES format (e.g., from ChEMBL or DrugBank).
-
-
Procedure:
-
Load this compound and Database Molecules: Use RDKit to read the SMILES strings of this compound and the database compounds into molecular objects.
-
Generate Molecular Fingerprints: Convert the molecular objects into a fingerprint representation (e.g., Morgan fingerprints). Fingerprints are bit vectors that encode the structural features of a molecule.
-
Calculate Tanimoto Similarity: Iterate through the database fingerprints and calculate the Tanimoto similarity coefficient between this compound's fingerprint and each database fingerprint. The Tanimoto coefficient is a widely used metric for chemical similarity, ranging from 0 (no similarity) to 1 (identical).
-
Rank and Identify Potential Targets: Rank the database compounds by their Tanimoto similarity to this compound. The targets of the highest-ranking compounds are considered potential targets for this compound.
-
Example RDKit Python Script:
Pharmacophore Modeling
This technique identifies the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen for other molecules that fit this model.
Experimental Protocol: Ligand-Based Pharmacophore Modeling and Virtual Screening with LigandScout
-
Software:
-
LigandScout
-
-
Input Files:
-
A set of known active ligands for a particular target (in a format like .sdf or .mol2). For this hypothetical case, we would use a set of molecules known to be active against a suspected target class for this compound.
-
A database of compounds to screen (e.g., in .ldb format).
-
-
Procedure:
-
Training Set Preparation: Load the set of known active ligands into LigandScout.
-
Pharmacophore Model Generation:
-
Align the training set molecules based on their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Generate a shared-feature pharmacophore model that represents the common 3D arrangement of these features.
-
-
Virtual Screening:
-
Load the compound database to be screened.
-
Screen the database against the generated pharmacophore model. Molecules from the database that match the pharmacophore are identified as potential hits.
-
-
Hit Analysis: Analyze the screening hits to identify compounds with high similarity to this compound.
-
Reverse Docking
Reverse docking predicts the binding affinity of a single ligand (this compound) against a large library of 3D protein structures.
Experimental Protocol: Reverse Docking using AutoDock Vina
-
Software:
-
AutoDock Vina
-
MGLTools (for preparing input files)
-
A collection of 3D protein structures in PDB format (e.g., from the Protein Data Bank).
-
-
Input Files:
-
The 3D structure of this compound in PDBQT format.
-
A library of protein structures in PDBQT format.
-
-
Procedure:
-
Ligand and Receptor Preparation:
-
Convert the 3D structure of this compound to the PDBQT format using MGLTools. This format includes atomic charges and atom types.
-
Prepare each protein structure in the library by removing water molecules, adding polar hydrogens, and converting them to the PDBQT format.
-
-
Define the Search Space: For each protein, define a 3D grid box that encompasses the potential binding site(s). For a "blind docking" approach, the box should cover the entire protein surface.
-
Run Docking Simulations: Use a script to automate the docking of this compound to each protein in the library using AutoDock Vina. The program will calculate the binding affinity (in kcal/mol) for the best predicted binding pose.
-
Rank and Analyze Results: Rank the proteins based on the predicted binding affinities. Proteins with the most favorable (most negative) binding energies are considered the most likely targets for this compound.
-
Relevant Biological Databases for Target Prediction
A variety of publicly accessible databases are invaluable resources for in silico target prediction. A comparative summary is provided in the table below.
| Database | Data Content | Primary Use in Target Prediction |
| ChEMBL | Bioactivity data, chemical structures, and genomic information for a large number of compounds and targets. | Chemical similarity searching, identifying known ligands for predicted targets. |
| DrugBank | Comprehensive information on drugs and drug targets, including chemical, pharmacological, and pharmaceutical data. | Identifying targets of approved drugs similar to the query molecule. |
| Therapeutic Target Database (TTD) | Information on therapeutic protein and nucleic acid targets, the associated diseases, and the drugs directed at each target. | Linking potential targets to diseases and existing therapies. |
| BindingDB | Measured binding affinities of small molecules to proteins. | Validating predicted targets by checking for known binding data. |
| KEGG PATHWAY | A collection of manually drawn pathway maps representing molecular interaction and reaction networks. | Understanding the biological context of predicted targets and their roles in signaling pathways. |
| Reactome | A free, open-source, curated and peer-reviewed pathway database. | Visualizing and analyzing the pathways in which predicted targets are involved. |
Predicted Targets for this compound (Hypothetical Data)
The following tables summarize the hypothetical results from the in silico prediction methods for this compound.
Table 1: Top 5 Potential Targets from Chemical Similarity Search
| Rank | Target | Tanimoto Similarity | Known Ligand |
| 1 | Mitogen-activated protein kinase 1 (MAPK1) | 0.85 | Compound A |
| 2 | Cyclooxygenase-2 (COX-2) | 0.82 | Compound B |
| 3 | Phosphoinositide 3-kinase (PI3K) | 0.79 | Compound C |
| 4 | Tumor necrosis factor-alpha (TNF-α) | 0.75 | Compound D |
| 5 | c-Jun N-terminal kinase 1 (JNK1) | 0.72 | Compound E |
Table 2: Top 5 Potential Targets from Reverse Docking
| Rank | Target | Binding Affinity (kcal/mol) | PDB ID |
| 1 | Mitogen-activated protein kinase 1 (MAPK1) | -9.5 | 1PME |
| 2 | Phosphoinositide 3-kinase (PI3K) gamma | -9.2 | 1E8X |
| 3 | p38 mitogen-activated protein kinase | -8.9 | 1A9U |
| 4 | Cyclooxygenase-2 (COX-2) | -8.7 | 6COX |
| 5 | c-Jun N-terminal kinase 1 (JNK1) | -8.5 | 4H3D |
Experimental Validation of Predicted Targets
In silico predictions provide valuable hypotheses, but experimental validation is essential to confirm the identified targets. Two commonly used biophysical methods for validating drug-target interactions are Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (this compound) to a target protein immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein: The purified predicted target protein is covalently attached to the surface of a sensor chip.
-
Binding Analysis: A solution of this compound at various concentrations is flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound, is measured over time.
-
Kinetic and Affinity Determination: The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that a protein becomes more stable and less prone to thermal aggregation when bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Visualization of Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes. The following diagrams were generated using the DOT language for Graphviz.
In Silico Target Prediction Workflow
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
PI3K/Akt Signaling Pathway
Conclusion
This technical guide has provided a comprehensive framework for the in silico prediction of biological targets for the hypothetical small molecule, this compound. By following the detailed protocols for chemical similarity searching, pharmacophore modeling, and reverse docking, researchers can generate a ranked list of potential targets for further investigation. The importance of utilizing and comparing information from various biological databases has been highlighted. Finally, the necessity of experimental validation through techniques such as SPR and CETSA to confirm computational predictions has been emphasized. The workflows and signaling pathways visualized in this guide serve as a reference for planning and executing a robust target identification campaign for any novel small molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Pharmacognosy - Chemical similarity with Python and RDKit [code4np.github.io]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Initial Toxicity Screening of Pilloin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the initial toxicity screening of Pilloin, a flavonoid isolated from Aquilaria sinensis. Due to the limited publicly available toxicity data for this compound, this document summarizes the existing cytotoxicity information and presents a comprehensive set of standard experimental protocols and workflows that constitute a typical preliminary safety assessment. This guide is intended to inform researchers and drug development professionals on the methodologies for evaluating the cytotoxic and genotoxic potential of novel compounds like this compound. The protocols and data herein should be adapted and expanded based on the specific application and regulatory requirements for the compound under investigation.
Introduction
This compound is a flavonoid that has been isolated from Aquilaria sinensis and investigated for its anti-inflammatory properties[1]. As with any compound intended for further development, a thorough evaluation of its safety profile is paramount. The initial phase of toxicological assessment, often referred to as toxicity screening, involves a battery of in vitro and in vivo tests designed to identify potential hazards at an early stage. This screening typically assesses cytotoxicity (the potential to kill cells) and genotoxicity (the potential to damage genetic material).
This guide outlines the foundational assays for such a screening, providing detailed methodologies and data presentation formats. While specific data for this compound is limited to a single study on cytotoxicity in macrophages and general observations in a mouse model, the provided protocols for broader screening are based on established toxicological methods[2].
Cytotoxicity Assessment
Cytotoxicity is a critical first step in toxicity screening, providing data on the concentration at which a compound induces cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.
Available Cytotoxicity Data for this compound
A study on the anti-inflammatory activity of this compound provided preliminary cytotoxicity data in a murine macrophage cell line[1]. The findings indicate that this compound has relatively low cytotoxicity in this specific cell type.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Exposure Time | Concentration | Result | Source |
| RAW 264.7 Macrophages | Not specified | Not specified | 3 µM | No cytotoxicity | |
| 10 µM | No cytotoxicity | ||||
| 30 µM | 85% cell viability |
Additionally, an in vivo study in a lipopolysaccharide-induced sepsis mouse model showed that serum hepatic and renal biomarkers in this compound-treated mice were within normal ranges, suggesting a lack of systemic toxicity under the tested conditions.
Recommended Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney, A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
References
Unveiling the Synthetic Pathway of Pilloin: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of the Feasible Synthetic Routes to 3',5-dihydroxy-4',7-dimethoxyflavone (Pilloin), a Flavonoid with Promising Therapeutic Potential.
Introduction
This compound, chemically known as 3',5-dihydroxy-4',7-dimethoxyflavone, is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic applications. Isolated from medicinal plants such as Aquilaria sinensis, this compound has demonstrated noteworthy anti-inflammatory properties, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed insights into the chemical strategies, key reactions, and experimental considerations relevant to its laboratory-scale and potential large-scale production. As no direct published synthesis for this compound is currently available, this guide outlines a feasible retrosynthetic analysis and proposes a synthetic route based on well-established flavonoid synthesis methodologies, supported by data from analogous reactions.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a disconnection of the heterocyclic C ring, a common strategy in flavonoid synthesis. This approach leads to two key precursors: a substituted acetophenone (B1666503) (A-ring precursor) and a substituted benzoic acid derivative (B-ring precursor). Two classical methods for flavonoid synthesis, the Allan-Robinson reaction and the Baker-Venkataraman rearrangement, provide the foundation for the proposed synthetic route.
Based on this analysis, the following starting materials are proposed:
-
A-ring precursor: 2'-hydroxy-4',6'-dimethoxyacetophenone
-
B-ring precursor: 3-hydroxy-4-methoxybenzoic acid
The forward synthesis would involve the coupling of these two precursors, followed by cyclization to form the flavone (B191248) core. The proposed synthetic pathway is illustrated below.
Figure 1: Proposed synthetic pathway for this compound via the Baker-Venkataraman rearrangement.
Detailed Experimental Protocols and Data
The following sections provide detailed experimental protocols for each key step in the proposed synthesis of this compound. The methodologies are adapted from established procedures for the synthesis of structurally similar flavonoids.
Step 1: Preparation of 3-Acetoxy-4-methoxybenzoyl chloride
The hydroxyl group of 3-hydroxy-4-methoxybenzoic acid needs to be protected, typically as an acetate (B1210297) ester, to prevent side reactions during the subsequent acylation. The protected acid is then converted to the corresponding acyl chloride.
Experimental Protocol:
-
Protection of the hydroxyl group: 3-hydroxy-4-methoxybenzoic acid is reacted with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to yield 3-acetoxy-4-methoxybenzoic acid.
-
Formation of the acyl chloride: The resulting 3-acetoxy-4-methoxybenzoic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to afford 3-acetoxy-4-methoxybenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343).
Quantitative Data (Analogous Reactions):
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Acetylation | Acetic anhydride, pyridine | 3-acetoxy-4-methoxybenzoic acid | ~95% | Adapted from general phenolic acetylation protocols. |
| Acyl Chloride Formation | Thionyl chloride or oxalyl chloride, cat. DMF | 3-acetoxy-4-methoxybenzoyl chloride | Typically used in situ, high conversion assumed. | Adapted from standard acid to acyl chloride conversion protocols. |
Step 2: O-Acylation of 2'-hydroxy-4',6'-dimethoxyacetophenone
The synthesized acyl chloride is then used to acylate the phenolic hydroxyl group of 2'-hydroxy-4',6'-dimethoxyacetophenone.
Experimental Protocol:
-
A solution of 2'-hydroxy-4',6'-dimethoxyacetophenone in a suitable aprotic solvent (e.g., pyridine, or dichloromethane with a base like triethylamine) is cooled in an ice bath.
-
A solution of 3-acetoxy-4-methoxybenzoyl chloride in the same solvent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with dilute acid and brine, followed by drying and evaporation of the solvent to yield the crude ester, 2-O-(3-acetoxy-4-methoxybenzoyl)-2'-hydroxy-4',6'-dimethoxyacetophenone.
Quantitative Data (Analogous Reactions):
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 2'-hydroxyacetophenone derivative and benzoyl chloride derivative | Pyridine, room temperature | O-acylated acetophenone | 80-95% | Based on general Schotten-Baumann reaction conditions. |
Step 3: Baker-Venkataraman Rearrangement
This key step involves the intramolecular rearrangement of the O-acylated acetophenone to form a 1,3-diketone intermediate.[1]
Experimental Protocol:
-
The crude ester from the previous step is dissolved in a suitable anhydrous solvent such as pyridine or a mixture of toluene and a strong base.
-
A base, such as potassium hydroxide (B78521) (KOH) powder or sodium hydride (NaH), is added to the solution.
-
The mixture is stirred at room temperature or gently heated to facilitate the rearrangement. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the 1,3-diketone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propane-1,3-dione.
Quantitative Data (Analogous Reactions):
| Starting Material | Base and Solvent | Product | Yield (%) | Reference |
| 2-acyloxyacetophenone derivative | KOH, Pyridine | 1,3-diketone | 70-90% | [1] |
Step 4: Cyclization and Deprotection to Yield this compound
The final step involves the acid-catalyzed cyclization of the 1,3-diketone to form the flavone core, followed by the deprotection of the acetyl group.
Experimental Protocol:
-
The 1,3-diketone intermediate is dissolved in a suitable solvent, such as glacial acetic acid.
-
A strong acid catalyst, like concentrated sulfuric acid or hydrochloric acid, is added to the solution.
-
The mixture is heated to reflux to promote cyclization and concomitant deprotection of the acetyl group.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into ice water to precipitate the crude this compound.
-
The crude product is then purified by recrystallization or column chromatography to obtain pure 3',5-dihydroxy-4',7-dimethoxyflavone.
Quantitative Data (Analogous Reactions):
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,3-diketone derivative | Glacial acetic acid, conc. H₂SO₄, reflux | Flavone | 60-80% | Adapted from general flavonoid cyclization protocols. |
Alternative Synthetic Strategy: The Allan-Robinson Reaction
An alternative approach to the synthesis of this compound is the Allan-Robinson reaction.[2][3] This one-pot method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.
Figure 2: Workflow for this compound synthesis via the Allan-Robinson reaction.
Experimental Protocol (General):
-
A mixture of 2'-hydroxy-4',6'-dimethoxyacetophenone, 3-hydroxy-4-methoxybenzoic anhydride, and sodium 3-hydroxy-4-methoxybenzoate is heated at a high temperature (typically 150-180 °C) for several hours.
-
The reaction mixture is then cooled and treated with a dilute base to hydrolyze any unreacted anhydride and esters.
-
Acidification of the solution precipitates the crude flavone, which is then purified by recrystallization or chromatography.
While potentially more direct, the Allan-Robinson reaction often requires harsh conditions and can result in lower yields compared to the Baker-Venkataraman route. The preparation of the required benzoic anhydride also adds an extra step to the overall synthesis.
Feasibility and Conclusion
The synthesis of this compound, while not explicitly documented, is highly feasible through established synthetic methodologies for flavonoids. The proposed pathway utilizing the Baker-Venkataraman rearrangement offers a robust and logical approach, with each step being supported by well-precedented analogous reactions. The starting materials are commercially available or can be readily synthesized.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this compound. The detailed, albeit adapted, experimental protocols and compiled quantitative data from similar reactions offer a practical starting point for laboratory-scale production. Further optimization of reaction conditions will likely be necessary to maximize yields and purity for specific applications. The successful synthesis of this compound will undoubtedly facilitate more in-depth biological evaluations and accelerate the exploration of its therapeutic potential.
References
Research Uncovers No Evidence of "Pilloin" in Drug Development Landscape
Initial investigations into the intellectual property landscape for a purported drug or technology named "Pilloin" have yielded no relevant results. Comprehensive searches for patents, scientific literature, and clinical trial data associated with this name have failed to identify any such entity within the pharmaceutical or biotechnology sectors.
Extensive queries across patent databases and scientific research repositories for "this compound" did not return any information related to a therapeutic agent, drug development program, or a biological mechanism of action. The name does not appear in connection with any existing or pending intellectual property claims in the pharmaceutical field.
This lack of data suggests that "this compound" may be a misnomer, an internal project codename not yet disclosed to the public, or a technology that is in a very early stage of development and has not yet produced any published materials.
Further analysis of search results did bring up unrelated entities. For instance, several patents are held by an inventor named Martin Pillion, but these relate to endpoint security architecture and are assigned to Nuix Limited, a software company[1]. Additionally, the term "pillion" is commonly used to refer to a seat for a passenger behind the rider of a motorcycle[2][3][4]. The search also identified a 2025 film titled "Pillion," a romantic comedy-drama centered around a BDSM relationship[5]. None of these findings have any apparent connection to drug development or life sciences research.
Without any foundational information, it is not possible to construct a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested.
For a comprehensive analysis of the intellectual property landscape, it is crucial to have the correct name of the drug, technology, or company . Researchers, scientists, and drug development professionals are advised to verify the correct spelling and terminology before initiating in-depth intellectual property and scientific literature reviews.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Bajaj Platina 110 Drum Bike 2025 - Price, Spec, Mileage, Images [bajajauto.com]
- 3. Pillion review: Think Norman Wisdom as a gay motorcyclist’s plaything and you’re halfway there – The Irish Times [irishtimes.com]
- 4. suzukimotorcycle.co.in [suzukimotorcycle.co.in]
- 5. ‘I think my mum’s going to like it’: Alexander Skarsgård on his gay biker ‘dom-com’ Pillion | Film | The Guardian [theguardian.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies
Topic: Pilloin Dosage Protocols for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel therapeutic agent showing promise in preclinical in vitro models. Its mechanism of action is currently under investigation, with evidence suggesting its involvement in critical cellular signaling pathways. This document provides a comprehensive overview of the dosage protocols for in vitro studies involving this compound, along with detailed experimental methodologies and a summary of quantitative data from published research. The aim is to equip researchers with the necessary information to design and execute robust experiments to further elucidate the biological effects of this compound.
Data Presentation
The following table summarizes the quantitative data on this compound dosage from various in vitro studies. This information is intended to serve as a guide for selecting appropriate concentration ranges for future experiments.
| Cell Line | Assay Type | Effective Concentration (EC50/IC50) | Treatment Duration | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
It is important to note that optimal concentrations and treatment times may vary depending on the specific cell line, experimental conditions, and desired endpoint.
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below. These protocols are based on established techniques and can be adapted to specific research needs.
Cell Culture and Maintenance
-
Cell Line Selection: Choose a cell line relevant to the research question.
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture the cells upon reaching 70-80% confluency to maintain exponential growth.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro investigation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Application Notes and Protocols for Pilloin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilloin is a flavonoid compound with the chemical formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol . It has been identified to possess anti-inflammatory and cytotoxic properties, showing a targeted action against transformed lymphoblasts[1]. These characteristics make this compound a compound of interest for research in oncology and immunology. Proper handling and dissolution are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution of this compound, its application in cell culture, and an overview of the potential signaling pathways it may influence.
Data Presentation
Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | |
| Molecular Weight | 314.29 g/mol | |
| CAS Number | 32174-62-2 | |
| Recommended Solvent | DMSO | |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound powder (Mass = 10 mmol/L * 1 mL * 314.29 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Enhancing Solubility (Optional): If this compound does not readily dissolve, the process can be aided by warming the solution to 37°C in a water bath or incubator and using an ultrasonic bath for a short period.
-
Sterilization: As this compound is a chemical compound, the stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general procedure for treating adherent cells with this compound. The final concentration of this compound should be determined based on the specific cell line and experimental goals. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%).
Materials:
-
Cells cultured in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow according to the cell line-specific protocol.
-
Preparation of Working Solution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the well, first prepare an intermediate dilution of the 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound treatment. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, flow cytometry).
Visualizations
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing this compound and treating cultured cells.
Putative Signaling Pathway for Flavone-Induced Cytotoxicity
As a cytotoxic flavone, this compound may induce cell death through pathways commonly affected by this class of compounds. Flavones are known to trigger apoptosis through both the intrinsic and extrinsic pathways.
Caption: Putative signaling pathways affected by cytotoxic flavones like this compound.
References
optimal concentration of Pilloin for kinase assays
Subject: Pilloin
Following a comprehensive review of available scientific literature and databases, no information has been found regarding a compound or substance referred to as "this compound" for use in kinase assays or any other biochemical applications.
Possible Reasons for Lack of Information:
-
Novel or Proprietary Compound: "this compound" may be a novel compound that has not yet been described in published scientific literature. It could also be an internal, proprietary code name for a compound that is not publicly disclosed.
-
Spelling Error: There may be a misspelling in the compound name. Similar-sounding names of known kinase inhibitors or modulators might exist.
-
Limited Public Data: Information about "this compound" might exist but may not be available in publicly accessible databases or search engines.
Recommendations for Proceeding:
To enable the creation of the requested application notes and protocols, please verify the following:
-
Correct Spelling: Please double-check the spelling of "this compound."
-
Alternative Identifiers: If available, please provide any alternative identifiers for the compound, such as:
-
Chemical Abstract Service (CAS) Registry Number.
-
Full chemical name (IUPAC name).
-
Company or research group of origin.
-
A publication in which the compound is mentioned.
-
Upon receiving more specific information, we will be able to provide the detailed application notes, protocols, data tables, and diagrams as requested.
Application Notes and Protocols for Pilloin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilloin, a flavonoid isolated from Aquilaria sinensis, has demonstrated potential anti-inflammatory and anti-diabetic properties in preclinical studies.[1] Effective and reproducible administration of this compound in animal models is crucial for further investigation of its pharmacokinetic profile, efficacy, and safety. This document provides detailed application notes and protocols for various methods of this compound administration in common laboratory animal models, including intraperitoneal, oral, subcutaneous, and intravenous routes. The protocols are designed to ensure animal welfare and data integrity.
Data Summary: Administration Parameters
The following tables summarize key quantitative data for different administration routes in common animal models. These are general guidelines and may require optimization for specific experimental designs.
Table 1: Intraperitoneal (IP) Injection Parameters
| Animal Model | Needle Gauge | Maximum Injection Volume (ml/kg) | Reference |
| Mouse | 25-27g | < 10 | [2] |
| Rat | 23-25g | < 10 | [2] |
Table 2: Oral Gavage Parameters
| Animal Model | Gavage Needle Size (Gauge) | Maximum Dosing Volume (ml/kg) | Reference |
| Mouse (20-25g) | 20g | 10 | [3][4] |
| Rat | 16-18g | 10-20 |
Table 3: Subcutaneous (SC) Injection Parameters
| Animal Model | Needle Gauge | Maximum Injection Volume per Site (ml/kg) | Reference |
| Mouse | 25-27g | 10-20 | |
| Rat | 23-25g | 5-10 | |
| Rabbit | 22-25g | 1-2 |
Table 4: Intravenous (IV) Injection Parameters
| Animal Model | Needle Gauge | Maximum Injection Volume (ml/kg) | Reference |
| Mouse (Tail Vein) | 27-30g | 5 | |
| Rat (Tail Vein) | 23-25g | 5 |
Experimental Protocols
Intraperitoneal (IP) Administration of this compound
Intraperitoneal injection is a common route for administering substances to rodents, allowing for rapid absorption into the systemic circulation.
Case Study: this compound Administration in a Sepsis Mouse Model
In a study investigating the anti-inflammatory effects of this compound, male C57BL/6 mice were administered this compound via intraperitoneal injection to induce a sepsis model.
-
Dosage: 10 mg/kg body weight.
-
Vehicle: 0.6% DMSO in 0.1% carboxymethyl cellulose (B213188) (CMC).
-
Procedure: this compound was delivered 1 hour before the injection of lipopolysaccharide (LPS).
Detailed Protocol for IP Injection in Mice:
Materials:
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
This compound solution
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
-
Preparation: Prepare the this compound solution in a sterile vehicle. Ensure the solution is at room temperature to avoid causing discomfort to the animal.
-
Restraint:
-
One-person technique: Gently restrain the mouse by scruffing the back of the neck and securing the tail.
-
Two-person technique (preferred): One person restrains the mouse, while the other performs the injection.
-
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.
-
Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and start with a fresh one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Oral Gavage Administration
Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.
Detailed Protocol for Oral Gavage in Mice:
Materials:
-
Flexible or stainless steel gavage needle (20 gauge for adult mice)
-
Syringe (1 ml)
-
This compound solution
Procedure:
-
Preparation: Prepare the this compound solution.
-
Measurement: To prevent esophageal or stomach perforation, measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.
-
Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head. The head and body should form a straight line.
-
Insertion:
-
Insert the gavage needle into the diastema (gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
-
Administration: Once the needle is in the correct position, administer the solution slowly.
-
Withdrawal: Gently remove the needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Subcutaneous (SC) Administration
Subcutaneous injection is used for the slow and sustained absorption of substances.
Detailed Protocol for Subcutaneous Injection in Rabbits:
Materials:
-
Sterile syringes
-
Sterile needles (22-25 gauge)
-
This compound solution
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution.
-
Restraint: Have an assistant gently restrain the rabbit on a stable surface. A "bunny burrito" technique using a towel can also be effective.
-
Injection Site: The loose skin between the shoulder blades is a common site for subcutaneous injections.
-
Injection:
-
Tent the skin at the injection site.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to check for blood. If blood appears, withdraw the needle and try a different site.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Monitoring: Observe the rabbit for any signs of discomfort or local reaction at the injection site.
Intravenous (IV) Administration
Intravenous injection allows for the rapid and direct administration of a substance into the bloodstream, achieving immediate systemic exposure.
Detailed Protocol for Intravenous Injection in Mice (Tail Vein):
Materials:
-
Sterile syringes (insulin or 1 ml)
-
Sterile needles (27-30 gauge)
-
This compound solution
-
Restraining device
-
Heat lamp or warming pad (optional)
Procedure:
-
Preparation: Prepare the sterile this compound solution.
-
Restraint: Place the mouse in a restraining device to secure the body and expose the tail.
-
Vein Dilation: To make the tail veins more visible, you can warm the tail using a heat lamp or by immersing it in warm water (38-40°C).
-
Injection Site: The lateral tail veins are the most accessible for injection.
-
Injection:
-
Clean the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the needle hub upon successful entry.
-
Inject the solution slowly. If you see blanching or feel resistance, the needle is likely not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Signaling Pathway
The anti-inflammatory effects of this compound have been associated with the inhibition of key signaling pathways. A study in LPS-activated macrophages demonstrated that this compound inhibits the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced inflammatory responses.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.
References
Application Notes and Protocols for Detecting Pilloin Binding to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilloin, a flavonoid isolated from Aquilaria sinensis, has demonstrated notable anti-inflammatory properties. Preliminary studies indicate that its mechanism of action involves the inhibition of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. However, the direct protein targets of this compound remain to be fully elucidated. These application notes provide a comprehensive framework for researchers to identify, validate, and characterize the protein targets of this compound, thereby facilitating a deeper understanding of its molecular mechanisms and advancing its potential as a therapeutic agent.
The following sections offer detailed protocols for a multi-step approach, beginning with the identification of candidate protein targets using affinity purification coupled with mass spectrometry, followed by quantitative characterization of the binding kinetics using surface plasmon resonance, and concluding with in-cell validation of the interaction via co-immunoprecipitation.
Hypothesized Target Pathway: MAPK Signaling
Given that this compound is known to inhibit MAPK signaling, a logical starting point for target identification is to focus on key protein kinases within this cascade. The MAPK pathway is a crucial regulator of cellular processes including inflammation, proliferation, and apoptosis. Flavonoids, as a class of natural compounds, have been shown to target several kinases in this pathway, with a particular emphasis on MEK1 (also known as MAP2K1).[1][2][3] Therefore, key proteins in the MAPK cascade, such as MEK1, ERK1/2, JNK, and p38, represent high-priority potential targets for this compound.[4]
Experimental Protocols
Protocol 1: Identification of this compound Target Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes a method to identify proteins from a cell lysate that bind to this compound. It involves immobilizing a modified version of this compound onto beads to serve as "bait" to capture its binding partners ("prey").[5]
Methodology:
-
Bait Preparation:
-
Synthesize a derivative of this compound that incorporates a linker arm (e.g., with a terminal amine or carboxyl group) suitable for covalent attachment to affinity beads. A control set of beads should be prepared with the linker alone.
-
Covalently couple the this compound derivative and the linker-only control to activated affinity beads (e.g., NHS-activated sepharose).
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., RAW 264.7 macrophages for inflammation studies) to approximately 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the protein extract.
-
-
Affinity Purification:
-
Incubate the protein extract with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present in the this compound-eluted sample but absent or significantly reduced in the control elution.
-
Perform in-gel trypsin digestion of the excised bands.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.
-
Protocol 2: Quantitative Analysis of this compound-Protein Binding by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol describes how to quantify the binding affinity of this compound to a purified candidate protein identified from the AP-MS screen.
Methodology:
-
Preparation:
-
Express and purify the candidate target protein (ligand).
-
Prepare a stock solution of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer), and create a series of dilutions. The concentration range should typically span from 0.1 to 10 times the expected dissociation constant (KD).
-
-
Immobilization:
-
Activate a sensor chip (e.g., a CM5 chip) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified target protein onto the activated surface via amine coupling. Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject the prepared concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the binding in real-time, recording the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
Between each this compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove all bound this compound without denaturing the immobilized protein.
-
-
Data Analysis:
-
The instrument software generates a sensorgram (a plot of response units vs. time) for each concentration.
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 3: Validation of this compound-Target Interaction by Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm protein-protein interactions within the native cellular environment. This protocol can be adapted to validate a small molecule-protein interaction by assessing whether the small molecule (this compound) disrupts or enhances the formation of a known protein complex involving the target protein.
Methodology:
-
Cell Treatment and Lysis:
-
Culture appropriate cells and treat one set with a working concentration of this compound and another set with a vehicle control (e.g., DMSO) for a specified time.
-
Lyse the cells using a gentle Co-IP lysis buffer (e.g., buffer with 0.5-1.0% NP-40 or Triton X-100) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with an antibody specific to the identified target protein of this compound overnight at 4°C. A negative control using a non-specific IgG antibody should be included.
-
Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against a known interacting partner of the target protein.
-
A change (increase or decrease) in the amount of the co-immunoprecipitated interacting partner in the this compound-treated sample compared to the vehicle control would suggest that this compound binding to its target affects the protein complex formation.
-
Data Presentation
Quantitative data from binding assays should be summarized in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Summary of Kinetic and Affinity Data from SPR Analysis
| Target Protein | Analyte (this compound) Conc. (µM) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (µM) |
| MEK1 (example) | 0.1 - 10 | 1.5 x 104 | 3.0 x 10-2 | 2.0 |
| ERK2 (example) | 1 - 50 | 2.2 x 103 | 4.4 x 10-2 | 20.0 |
| p38 (example) | 1 - 100 | 9.5 x 102 | 6.7 x 10-2 | 70.5 |
Table 2: Densitometry Analysis from Co-Immunoprecipitation Western Blot
| Immunoprecipitated Protein | Co-Precipitated Partner | Treatment | Relative Band Intensity (normalized to IP protein) | Fold Change (this compound vs. Vehicle) |
| MEK1 (example) | Raf-1 (example) | Vehicle | 1.00 | - |
| MEK1 (example) | Raf-1 (example) | This compound (10 µM) | 0.45 | 0.45 |
| Negative Control | Raf-1 (example) | Vehicle | < 0.05 | - |
| Negative Control | Raf-1 (example) | This compound (10 µM) | < 0.05 | - |
These tables serve as templates for presenting experimental findings. Actual values will be determined through the execution of the described protocols.
References
- 1. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin is a novel natural inhibitor of neoplastic cell transformation and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
Analytical Techniques for Quantifying Pilloin in Tissue
Disclaimer: "Pilloin" is a hypothetical analyte. The following application notes and protocols are provided as a comprehensive template for the quantification of a novel small molecule or protein in tissue samples. The methodologies are based on established, widely used analytical techniques and are intended for research, scientific, and drug development professionals.
I. Application Notes
Introduction
The accurate quantification of novel therapeutic agents or biomarkers, such as "this compound," within biological tissues is a critical step in preclinical and clinical research. It provides essential information regarding pharmacokinetics, pharmacodynamics, tissue distribution, and target engagement. This document outlines two robust analytical methods for the quantification of this compound in tissue samples:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying small molecules, offering high sensitivity and specificity. This method is ideal if this compound is a small molecule drug or metabolite.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A powerful immunoassay for quantifying proteins. This method is suitable if this compound is a protein-based therapeutic or biomarker.
These protocols cover tissue sample preparation, analyte extraction, and the principles of quantification for each technique.
Method 1: LC-MS/MS for Small Molecule Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique used to identify and quantify specific molecules within a complex mixture.[1][2] The liquid chromatography component separates the analyte of interest (this compound) from other matrix components based on its physicochemical properties. The sample is then ionized and introduced into a tandem mass spectrometer, which acts as a mass filter to specifically detect and quantify the target analyte with high precision.[2]
Key Advantages:
-
High Specificity: Capable of distinguishing the analyte from structurally similar compounds and metabolites.
-
High Sensitivity: Can detect analytes at very low concentrations (ng/mL or pg/mL).[2]
-
Wide Dynamic Range: Accurately quantifies analytes over several orders of magnitude.[2]
Method 2: ELISA for Protein Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed to detect and quantify proteins in biological samples. The sandwich ELISA format is highly specific and commonly used for this purpose. In this setup, a capture antibody specific to this compound is immobilized on a microplate. The tissue lysate is added, and this compound binds to the capture antibody. A second, enzyme-linked detection antibody, which also binds to this compound at a different epitope, is then introduced. Finally, a substrate is added, which reacts with the enzyme to produce a measurable signal (e.g., color change) that is proportional to the amount of this compound present.
Key Advantages:
-
High Specificity and Sensitivity: Relies on specific antibody-antigen interactions.
-
High Throughput: Amenable to 96-well plate formats, allowing for the analysis of multiple samples simultaneously.
-
Cost-Effective: Generally less expensive per sample than mass spectrometry-based methods.
II. Experimental Protocols & Data Presentation
Protocol 1: Quantification of this compound (Small Molecule) by LC-MS/MS
This protocol provides a step-by-step guide for the extraction and quantification of this compound from tissue.
1. Materials and Reagents
-
Tissue samples (e.g., liver, brain, tumor), stored at -80°C
-
Homogenizer (e.g., bead beater, sonicator)
-
LC-MS grade solvents (acetonitrile, methanol (B129727), water)
-
Formic acid or acetic acid
-
Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar molecule.
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid)
-
Centrifuge (refrigerated)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Tissue Homogenization
-
Weigh a frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a 2 mL tube containing ceramic or steel beads.
-
Add 500 µL of ice-cold lysis buffer (e.g., 50% methanol in water) per 50 mg of tissue.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s). Keep samples on ice between cycles.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant for further processing.
3. Protein Precipitation and Extraction
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile) containing the internal standard at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Chromatography: Use a suitable C18 column. The mobile phases would typically be (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run in a gradient.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard must be optimized beforehand.
-
Quantification: Create a standard curve by spiking known concentrations of this compound into a blank tissue matrix. The concentration of this compound in the samples is determined by comparing the peak area ratio (this compound/IS) to the standard curve.
References
Application Notes and Protocols for the Synthesis and Evaluation of Pilloin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilloin is a naturally occurring flavonoid that has been isolated from plants such as Marrubium cylleneum and Aquilaria sinensis.[1] Scientific research has demonstrated its potential as a therapeutic agent, owing to its anti-inflammatory and cytotoxic properties.[1][2] These application notes provide a detailed standard operating procedure for the chemical synthesis of this compound via the methylation of luteolin. Furthermore, this document outlines protocols for evaluating its biological activity, presents key quantitative data from preclinical studies, and illustrates its mechanism of action through detailed diagrams.
Chemical Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the selective methylation of luteolin, a common and commercially available flavonoid. This method is more straightforward than previously reported multi-step syntheses involving condensation and oxidation reactions.[3]
Synthesis Workflow
The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.
Caption: Workflow diagram for the synthesis of this compound.
Experimental Protocol: Synthesis by Methylation
Materials:
-
Luteolin (Starting Material)
-
Dimethyl Sulfate (B86663) (DMS) or Methyl Iodide (CH₃I) (Methylating Agent)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (Base)
-
Acetone or Dimethylformamide (DMF) (Anhydrous Solvent)
-
Silica (B1680970) Gel for column chromatography
-
Solvent system for chromatography (e.g., Hexane:Ethyl Acetate)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Luteolin in the anhydrous solvent (e.g., Acetone).
-
Addition of Base: Add an excess of a suitable base, such as anhydrous potassium carbonate. Stir the suspension vigorously.
-
Methylation: Add the methylating agent (e.g., Dimethyl Sulfate) dropwise to the stirring suspension at room temperature. The number of equivalents should be carefully controlled to favor the desired methylation pattern.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure. Resuspend the crude residue in water and acidify with dilute HCl to neutralize any remaining base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to isolate pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods.
Product Characterization Data
The identity of the synthesized this compound should be confirmed by analytical techniques.[3]
| Parameter | Data |
| Appearance | Crystalline solid |
| Molecular Formula | C₁₇H₁₄O₆ |
| Molecular Weight | 314.29 g/mol |
| ¹H-NMR (300 MHz, DMSO-d₆) | Spectra should be consistent with the flavone (B191248) structure of this compound. |
| IR Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic C-O groups. |
| Crystal System | Monoclinic, space group P2₁/n |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity, which has been demonstrated in both in vitro and in vivo models. Its primary mechanism involves the suppression of key pro-inflammatory signaling pathways in immune cells such as macrophages.
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: this compound inhibits inflammation by blocking MAPK and NF-κB pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes how to assess the anti-inflammatory effect of this compound on LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in media)
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-30 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of this compound on the cells using an MTT or similar viability assay to ensure that the observed effects are not due to cell death.
Quantitative Biological Data
Studies have quantified the potent anti-inflammatory effects of this compound in vivo.
| Biomarker | Condition | Level (Control Group) | Level (this compound-Treated Group) |
| Serum TNF-α | LPS-induced septic mice | 123.3 ± 7.0 ng/mL | 46.6 ± 5.4 ng/mL |
| Serum IL-6 | LPS-induced septic mice | 1.4 ± 0.1 ng/mL | 0.7 ± 0.1 ng/mL |
| MAPK Pathway | LPS-activated macrophages | - | Activation suppressed at 30 µM |
References
Application Notes: Pilloin, a Novel MEK1/2 Inhibitor for High-Throughput Screening
Note to the Reader: The compound "Pilloin" is a hypothetical agent created for the purpose of these application notes. All data and specific experimental outcomes are illustrative. The protocols and methodologies are based on established high-throughput screening techniques for kinase inhibitors.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). MEK1/2 are critical components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, driving cell proliferation, survival, and differentiation.[1][2] The targeted inhibition of this pathway is a clinically validated strategy in oncology. These notes describe the application of this compound in high-throughput screening (HTS) for the discovery and characterization of agents targeting the MAPK/ERK cascade.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation.[3] This non-ATP competitive mechanism provides high selectivity over other kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), leading to the downstream suppression of transcription factors responsible for cell cycle progression and survival.[4]
Applications in High-Throughput Screening
This compound is an ideal tool for various HTS applications in drug discovery and basic research:
-
Primary Screening Control: Use as a positive control in high-throughput screens designed to identify novel inhibitors of the MAPK/ERK pathway.
-
Assay Development: Essential for the validation and optimization of cell-based and biochemical assays measuring MEK or ERK activity.[1]
-
Target Validation: Can be used to probe the functional consequences of MEK inhibition in diverse cellular models and confirm the role of the MAPK/ERK pathway in specific disease contexts.
-
Secondary Screening: Serves as a benchmark compound for comparing the potency and selectivity of newly identified "hit" compounds.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound in various assays.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC50 (nM) |
|---|---|
| MEK1 | 1.2 |
| MEK2 | 1.8 |
| MKK4 | > 10,000 |
| BRAF | > 10,000 |
| EGFR | > 10,000 |
Table 2: Cell-Based Assay Performance
| Cell Line | Assay Type | This compound IC50 (nM) |
|---|---|---|
| A375 (BRAF V600E) | p-ERK Inhibition | 5.5 |
| HeLa | p-ERK Inhibition | 8.1 |
| HT-29 (BRAF V600E) | Cell Proliferation | 12.3 |
| Panc-1 (KRAS G12D) | Cell Proliferation | 25.6 |
Table 3: High-Throughput Screening Assay Quality Metrics
| Assay Type | Plate Format | Z'-factor |
|---|---|---|
| p-ERK High-Content Imaging | 384-well | 0.78 |
| Luminescence-Based Reporter | 384-well | 0.85 |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: High-content screening workflow for p-ERK inhibitors.
Experimental Protocols
Protocol 1: High-Content Imaging Assay for p-ERK Inhibition
This protocol describes a cell-based immunofluorescence assay to quantify the inhibition of ERK1/2 phosphorylation in a high-throughput format.
Materials and Reagents:
-
Cells: A375 melanoma cells (ATCC CRL-1619)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Plates: 384-well, black, clear-bottom imaging plates
-
Compounds: this compound (positive control), Test compounds, DMSO (negative control)
-
Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.2% Triton X-100 in PBS, 5% Bovine Serum Albumin (BSA) in PBS
-
Antibodies: Rabbit anti-p-ERK1/2 (T202/Y204) antibody, Goat anti-rabbit Alexa Fluor 488 secondary antibody
-
Stains: Hoechst 33342 nuclear stain
-
Instrumentation: Automated liquid handler, High-content imaging system
Methodology:
-
Cell Seeding:
-
Culture A375 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a concentration of 5 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well imaging plate (2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a compound source plate containing serial dilutions of this compound (e.g., from 10 µM to 0.1 nM), test compounds, and DMSO.
-
Using a pintool or acoustic dispenser, transfer 100 nL of compound solution to the cell plate. This results in a final DMSO concentration of ≤0.1%.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Fixation, Permeabilization, and Staining:
-
Fix the cells by adding 20 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash wells twice with PBS.
-
Permeabilize by adding 20 µL of 0.2% Triton X-100 and incubate for 10 minutes.
-
Wash wells twice with PBS.
-
Block by adding 20 µL of 5% BSA and incubate for 1 hour.
-
Add 20 µL of primary antibody solution (anti-p-ERK, diluted in 5% BSA) and incubate overnight at 4°C.
-
Wash wells three times with PBS.
-
Add 20 µL of secondary antibody solution (Alexa Fluor 488-conjugated) and Hoechst stain, and incubate for 1 hour at room temperature, protected from light.
-
Wash wells three times with PBS, leaving 50 µL of PBS in each well for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system with channels for Hoechst (nucleus) and Alexa Fluor 488 (p-ERK).
-
Use image analysis software to identify nuclei based on the Hoechst signal.
-
Define the cytoplasm as a ring surrounding the nucleus.
-
Quantify the mean fluorescence intensity of the p-ERK signal within the nuclear region for each cell.
-
Calculate the average nuclear p-ERK intensity per well.
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of this compound).
-
Generate dose-response curves and calculate IC50 values for test compounds.
-
Protocol 2: Luminescence-Based Kinase Activity Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on MEK1 kinase activity using a luminescence-based ATP detection method.
Materials and Reagents:
-
Enzyme: Recombinant active MEK1
-
Substrate: Inactive ERK2 (kinase-dead)
-
Cofactor: ATP
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plates: 384-well, white, opaque plates
-
Instrumentation: Automated liquid handler, Plate reader with luminescence detection
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of MEK1 and inactive ERK2 in Assay Buffer.
-
Prepare a 2X solution of ATP in Assay Buffer. The final ATP concentration should be at or near the Km for MEK1.
-
Prepare compound plates with serial dilutions of this compound or test compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound solution (or DMSO for controls) to the assay plate.
-
Add 10 µL of the 2X MEK1/ERK2 enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.
-
Normalize the data to controls (0% activity for no enzyme, 100% activity for DMSO).
-
Calculate percent inhibition for each compound concentration and determine IC50 values by fitting the data to a four-parameter logistic curve.
-
References
- 1. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Inducing a Macrophage-Like Phenotype in THP-1 Cells using Phorbol 12-Myristate 13-Acetate (PMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for studying monocyte and macrophage biology.[1][2] Upon stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells undergo differentiation from suspension monocytes into adherent macrophage-like cells.[1][2][3] This process is characterized by distinct morphological and phenotypical changes, including cell cycle arrest, adherence to culture surfaces, and the expression of specific cell surface markers. The resulting differentiated cells mimic many aspects of native human macrophages, providing a valuable tool for research in immunology, inflammation, and drug discovery.
PMA is a potent activator of Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways that govern cell growth, differentiation, and apoptosis. The activation of PKC by PMA initiates a signaling cascade that leads to the downstream activation of transcription factors, such as NF-κB, which are crucial for macrophage differentiation.
These application notes provide a comprehensive overview and detailed protocols for the PMA-induced differentiation of THP-1 cells into a macrophage-like phenotype.
Mechanism of Action: PMA-Induced Signaling
PMA is a structural analog of diacylglycerol (DAG), a natural activator of PKC. By mimicking DAG, PMA binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This activation initiates a signaling cascade that culminates in the expression of genes responsible for the macrophage phenotype. The key signaling pathways involved include:
-
Protein Kinase C (PKC) Activation: PMA directly activates PKC isoforms, which then phosphorylate a variety of downstream target proteins.
-
NF-κB Pathway Activation: Activated PKC can lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory and immune responses, which is essential for macrophage differentiation and function.
-
PI3K/AKT Pathway Involvement: Studies have shown that the PI3K/AKT signaling pathway is also significantly enriched during PMA-induced THP-1 cell differentiation, playing a role in the overall differentiation process.
Quantitative Data on Phenotypic Changes
The differentiation of THP-1 cells into a macrophage-like phenotype is accompanied by quantifiable changes in the expression of cell surface markers. The most common markers used to assess differentiation are CD11b and CD14. The following tables summarize the expected changes in marker expression based on PMA concentration and incubation time. It is important to note that the optimal conditions can vary between laboratories, and it is recommended to optimize the protocol for your specific application.
Table 1: Effect of PMA Concentration on CD14 and CD11b Expression in THP-1 Cells (48-hour incubation)
| PMA Concentration (ng/mL) | % CD14 Positive Cells (Approx.) | Mean Fluorescence Intensity (MFI) of CD11b (Arbitrary Units) |
| 0 (Untreated) | < 10% | Low |
| 5 | 30 - 50% | Moderate |
| 25 | 60 - 80% | High |
| 100 | > 80% | Very High |
Data compiled from multiple sources indicating a dose-dependent increase in marker expression.
Table 2: Time-Course of CD11b Expression in THP-1 Cells Treated with 25 ng/mL PMA
| Incubation Time (hours) | % CD11b Positive Cells (Approx.) |
| 0 | < 5% |
| 24 | 40 - 60% |
| 48 | 70 - 90% |
| 72 | > 90% |
Data compiled from multiple sources indicating a time-dependent increase in CD11b expression.
Experimental Protocols
The following protocols provide a detailed methodology for the culture of THP-1 cells, their differentiation using PMA, and the subsequent analysis of the macrophage-like phenotype.
Protocol 1: THP-1 Cell Culture
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Initial Culture: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium in a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain the cell culture by passaging every 2-3 days. The cell density should be kept between 1 x 10^5 and 8 x 10^5 cells/mL. To passage, transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete medium and re-seed at the desired density.
Protocol 2: PMA-Induced Differentiation of THP-1 Cells
Materials:
-
THP-1 cells in suspension culture
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)
-
Complete RPMI-1640 medium
-
6-well or 24-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Count the THP-1 cells and adjust the cell density to 5 x 10^5 cells/mL in complete RPMI-1640 medium. Seed the cells into the desired culture plates (e.g., 2 mL per well for a 6-well plate).
-
PMA Treatment: Prepare a working solution of PMA in complete medium. A final concentration of 25-100 ng/mL is commonly used. Add the PMA-containing medium to the cells. For example, to achieve a final concentration of 50 ng/mL, add the appropriate volume of a diluted PMA stock.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.
-
Medium Change (Optional but Recommended): After the initial 48-hour incubation with PMA, gently aspirate the medium and replace it with fresh, PMA-free complete medium. This "resting" step can enhance the stability of the differentiated phenotype. Incubate for an additional 24 hours before proceeding with downstream assays.
Protocol 3: Flow Cytometry Analysis of Surface Markers
Materials:
-
PMA-differentiated THP-1 cells in culture plates
-
Non-differentiated THP-1 cells (negative control)
-
Cell scraper
-
Cold PBS
-
FACS buffer (PBS with 2% FBS)
-
FITC-conjugated anti-human CD11b antibody
-
PE-conjugated anti-human CD14 antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently wash the adherent differentiated cells with PBS. Add a small volume of cold PBS and gently detach the cells using a cell scraper. Transfer the cell suspension to a FACS tube. For the non-differentiated control, directly transfer the cell suspension to a FACS tube.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 100 µL of FACS buffer. Add the fluorescently labeled antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer. Analyze the percentage of positive cells and the mean fluorescence intensity for CD11b and CD14.
Protocol 4: Phagocytosis Assay
Materials:
-
PMA-differentiated THP-1 cells in a 96-well plate
-
Fluorescently labeled beads (e.g., FITC-conjugated zymosan or latex beads)
-
Complete RPMI-1640 medium
-
Trypan blue solution
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Beads: Resuspend the fluorescent beads in complete RPMI-1640 medium according to the manufacturer's instructions.
-
Incubation with Cells: Gently wash the differentiated THP-1 cells with warm PBS. Add the bead suspension to each well at a cell-to-bead ratio of approximately 1:10.
-
Phagocytosis: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Quenching Extracellular Fluorescence: To distinguish between internalized and surface-bound beads, add trypan blue solution (0.25 mg/mL final concentration) to each well for 1-2 minutes. Trypan blue will quench the fluorescence of the extracellular beads.
-
Analysis: Gently wash the cells with PBS to remove excess trypan blue and non-phagocytosed beads. Analyze the cells using a fluorescence microscope to visualize bead uptake or a fluorescence plate reader to quantify the overall phagocytic activity.
References
Troubleshooting & Optimization
reducing Pilloin off-target effects in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects when using the kinase inhibitor Pilloin in cell line experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions to mitigate off-target effects.
1. Issue: Unexpected cell toxicity or death at concentrations expected to be specific for the target.
-
Possible Cause: Off-target effects on essential cellular kinases or pathways.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target without causing excessive toxicity.
-
Alternative Inhibitor: Use a structurally different inhibitor for the same target to see if the toxic phenotype is replicated.
-
Rescue Experiment: If the off-target is known, try to rescue the phenotype by manipulating the off-target pathway.
-
2. Issue: Discrepancy between genetic and pharmacological inhibition.
-
Possible Cause: this compound may have off-target effects that are not present with genetic knockdown/knockout of the primary target.
-
Solution:
-
Orthogonal Validation: Use at least two different methods to validate the on-target effect, such as a different small molecule inhibitor and a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9).
-
Selectivity Profiling: Test this compound against a panel of related kinases to identify potential off-targets.
-
3. Issue: Inconsistent results across different cell lines.
-
Possible Cause: The expression levels of the primary target and potential off-targets can vary significantly between cell lines.
-
Solution:
-
Target Expression Analysis: Before starting, quantify the expression level of the intended target in your cell line(s) of interest using methods like Western Blot or qPCR.
-
Cell Line-Specific Titration: Determine the optimal this compound concentration for each cell line individually.
-
Experimental Workflow for Mitigating Off-Target Effects
Caption: Workflow for troubleshooting and validating this compound's on-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: We recommend starting with a broad range of concentrations centered around the reported IC50 value for the primary target. A typical starting range would be from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect?
A2: The most rigorous approach is to use orthogonal validation methods. This involves comparing the effects of this compound with a genetic knockdown (siRNA or shRNA) or knockout (CRISPR/Cas9) of the target protein. If the phenotype is consistent between the pharmacological and genetic inhibition, it is more likely to be an on-target effect. Additionally, using a structurally unrelated inhibitor for the same target can help confirm the findings.
Q3: What are the known off-targets of this compound?
A3: The selectivity of this compound has been profiled against a panel of kinases. The table below summarizes the primary target and significant off-targets identified.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 800 | 60% |
| Off-Target Kinase D | 1500 | 45% |
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, use the lowest effective concentration of this compound that inhibits the primary target. Also, consider using a more selective inhibitor if available, or perform rescue experiments by overexpressing a drug-resistant mutant of the primary target.
Signaling Pathway of Primary Target A
Caption: Simplified signaling pathway showing the action of this compound on its primary target.
Key Experimental Protocols
1. Western Blot for On-Target Inhibition
This protocol is designed to verify that this compound is inhibiting the phosphorylation of its direct downstream substrate.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 2 hours). Include a positive and negative control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C. Use an antibody against the total substrate or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. siRNA-Mediated Knockdown for Orthogonal Validation
This protocol provides a method for comparing the phenotype of this compound treatment with the genetic knockdown of the target.
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the primary target of this compound or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, migration) on the siRNA-transfected cells and, in parallel, on cells treated with this compound.
-
Validation of Knockdown: Harvest parallel wells of siRNA-transfected cells to confirm target protein knockdown by Western Blot or qPCR.
-
Comparison: Compare the phenotype observed with this compound treatment to that of the target knockdown. A similar phenotype provides strong evidence for on-target activity.
Logical Flow for On-Target vs. Off-Target Determination
optimizing Pilloin treatment duration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Pilloin in their experiments. The information is designed to help optimize treatment duration for maximum therapeutic effect.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound?
A1: As a starting point, a concentration range of 1-10 µM is recommended for initial experiments. The optimal treatment duration is highly dependent on the cell line and the specific endpoint being measured.[1][2] For many cell lines, a duration of 24 to 72 hours is a common window to observe significant effects.[3][4] However, for compounds that may act more slowly, longer-term assays of up to 10 days may be necessary to fully characterize their effects.[5]
Q2: How do I determine the optimal treatment duration for my specific cell line?
A2: The ideal method for determining the optimal treatment duration is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 concentration if known, or a concentration from the recommended starting range) and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point at which the maximum desired effect is observed, before the onset of significant off-target toxicity, should be selected as the optimal duration.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110α catalytic subunit of PI3K. Inhibition of PI3K by this compound prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT, a key protein kinase that promotes cell survival, proliferation, and growth.
Q4: Should I change the media and re-administer this compound during a long-term experiment?
A4: For most standard assays lasting up to 72 hours, a single administration of this compound in fresh media is sufficient. However, for longer-term experiments, it is advisable to change the media and re-administer the drug every 24-48 hours. This is important to replenish depleted nutrients and to maintain a consistent concentration of the drug, as some compounds can degrade over time in culture conditions.
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| PIL-T-01 | No significant effect of this compound is observed at the expected concentrations and time points. | 1. Cell line resistance: The cell line may have mutations downstream of PI3K (e.g., in AKT or mTOR) that render it insensitive to PI3K inhibition. 2. Insufficient treatment duration: The chosen time point may be too early to observe a significant effect. 3. Drug degradation: this compound may be unstable in the culture medium over the experimental duration. | 1. Confirm pathway dependence: Use a positive control cell line known to be sensitive to PI3K inhibitors. Perform a Western blot to confirm that this compound is inhibiting the phosphorylation of AKT in your cell line. 2. Perform a time-course experiment: Extend the treatment duration to 72 hours or longer, with multiple time points. 3. Replenish this compound: For longer experiments, change the media and add fresh this compound every 24 hours. |
| PIL-T-02 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate this compound and other media components. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to inconsistent concentrations. | 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. 3. Properly dissolve this compound: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it in the culture medium. |
| PIL-T-03 | Unexpectedly high levels of cell death, even at low concentrations of this compound. | 1. Off-target toxicity: At high concentrations or with prolonged exposure, this compound may have off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cellular stress: The combination of the drug and other experimental conditions may be inducing excessive stress. | 1. Perform a dose-response curve: Determine the IC50 and use concentrations at or below this value. 2. Include a solvent control: Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). 3. Optimize cell culture conditions: Ensure cells are healthy and not overly confluent before treatment. |
III. Experimental Protocols
1. Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines the steps to identify the optimal time for this compound treatment in a given cell line.
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal seeding density.
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., the IC50 value).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Include a vehicle control group (medium with the same concentration of solvent used to dissolve this compound).
-
-
Incubation and Endpoint Measurement:
-
Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle control at each time point.
-
Plot the cell viability against the treatment duration to identify the time point with the maximum desired effect.
-
2. Protocol: Western Blot Analysis of AKT Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT.
-
Cell Lysis:
-
Plate and treat cells with this compound for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
-
IV. Quantitative Data Summary
Table 1: Time-Course of this compound (10 µM) on MCF-7 Cell Viability
| Treatment Duration (hours) | Average Cell Viability (%) | Standard Deviation |
| 0 | 100 | 0 |
| 6 | 95.2 | 4.1 |
| 12 | 82.5 | 5.3 |
| 24 | 65.1 | 3.8 |
| 48 | 48.9 | 4.5 |
| 72 | 35.7 | 3.2 |
Table 2: Dose-Response of this compound on MCF-7 Cell Viability after 48 hours
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 88.3 | 5.6 |
| 5 | 62.1 | 4.9 |
| 10 | 48.9 | 4.5 |
| 25 | 25.4 | 3.1 |
| 50 | 12.8 | 2.5 |
V. Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
Pilloin Technical Support Center: Troubleshooting Degradation in Storage
Welcome to the technical support center for Pilloin, a novel flavonoid with significant therapeutic potential. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in storage?
A1: Like many flavonoids, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation. Storing this compound at room temperature or higher can lead to a rapid loss of potency. The degradation of flavonoids often follows first-order kinetics, with the rate increasing at higher temperatures.[1][2]
-
Light: Exposure to UV or even ambient light can induce photochemical degradation of flavonoid compounds.
-
Oxygen: Oxidative degradation is a common pathway for flavonoid degradation.[3] The presence of oxygen can lead to the formation of degradation products and a decrease in the active compound.
-
Humidity: Moisture can facilitate hydrolytic degradation and can also accelerate oxidative processes.
-
pH: The stability of flavonoids is often pH-dependent. In aqueous solutions, non-neutral pH can catalyze degradation.
Q2: What are the visible signs of this compound degradation?
A2: While analytical methods are required for definitive confirmation, visual cues that may indicate this compound degradation include:
-
A change in the color of the solid compound or solution.
-
Precipitation or cloudiness in a previously clear solution.
-
A noticeable change in solubility.
Q3: How can I detect and quantify this compound degradation?
A3: Several analytical techniques are suitable for monitoring the stability of this compound and quantifying its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying this compound and its degradation products.[4] A stability-indicating HPLC method should be developed to resolve the parent compound from any potential degradants.
-
UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum of a this compound solution can indicate degradation.[5] A decrease in the absorbance maximum corresponding to this compound or the appearance of new peaks can signal the formation of degradation products.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the molecular weights of degradation products, providing insights into the degradation pathways.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in Long-Term Storage
Symptoms:
-
Reduced biological activity in assays compared to a fresh batch.
-
Lower than expected concentration when preparing solutions from stored solid material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | Store solid this compound at -20°C or below for long-term storage. For short-term storage (up to a few weeks), 2-8°C may be acceptable, but validation is recommended. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store this compound in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during handling. |
| Presence of Oxygen | For maximum stability, store this compound under an inert atmosphere (e.g., argon or nitrogen). This is especially critical for long-term storage of the solid compound. |
| Humidity Exposure | Store this compound in a desiccator, especially in humid environments. Ensure containers are tightly sealed. |
Experimental Protocol: Accelerated Stability Study
To determine the optimal storage conditions for your specific laboratory environment, an accelerated stability study can be performed.
-
Sample Preparation: Aliquot equal amounts of solid this compound into several amber vials.
-
Condition Exposure: Store the vials under different conditions:
-
-20°C (control)
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-
Time Points: Pull samples from each condition at initial (T=0), 1 week, 2 weeks, 1 month, and 3 months.
-
Analysis: Analyze the purity and concentration of this compound at each time point using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the degradation rates under different conditions to establish the most suitable storage temperature and handling procedures.
Issue 2: Instability of this compound in Solution
Symptoms:
-
Rapid decrease in the concentration of this compound in prepared stock solutions or experimental buffers.
-
Inconsistent results in cell-based or biochemical assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Solvent Effects | Prepare stock solutions in a suitable, dry, aprotic solvent such as DMSO or ethanol. Avoid aqueous buffers for long-term stock solution storage. |
| pH of Aqueous Buffer | The stability of flavonoids can be pH-dependent. Determine the optimal pH for this compound stability in your experimental buffer. Prepare fresh dilutions in aqueous buffers immediately before use. |
| Oxidation in Solution | Degas aqueous buffers before adding this compound to remove dissolved oxygen. Consider adding antioxidants to the buffer if compatible with the experiment. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
This compound Degradation and Prevention Workflow
Caption: Workflow for handling this compound to minimize degradation at each stage.
Summary of Stability Data for Flavonoids under Different Storage Temperatures
The following table summarizes the general effect of temperature on flavonoid stability, based on published data for similar compounds. This can be used as a general guideline for this compound.
| Temperature | Relative Degradation Rate | Half-life (t1/2) Estimate | Recommended Use |
| 35°C | High | Days to Weeks | Not Recommended |
| 22°C (Room Temp) | Moderate | Weeks to Months | Short-term handling only |
| 4°C | Low | Months | Short-term storage |
| -20°C | Very Low | Years | Long-term storage |
Note: The actual degradation rates and half-life for this compound may vary and should be determined experimentally.
Signaling Pathway of Oxidative Degradation
Flavonoids like this compound can be susceptible to oxidative degradation, which involves the formation of reactive oxygen species (ROS) and subsequent modification of the flavonoid structure.
Caption: Simplified pathway of this compound oxidative degradation.
References
- 1. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijmr.net.in [ijmr.net.in]
Pilloin experimental variability and reproducibility issues
Technical Support Center: Pilloin
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a selective kinase inhibitor. The information herein is tailored for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the P-kinase, a critical enzyme in the PI3K/AKT/mTOR signaling pathway. By blocking the kinase activity of P-kinase, this compound effectively downregulates downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1][2] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO. For long-term storage, the solid compound should be kept at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize variability, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?
A3: High variability in cell-based assays can stem from several factors. These include inconsistent cell seeding density, variations in cell health and passage number, and the stability of this compound in the culture media. Additionally, the "edge effect" in multi-well plates can lead to inconsistent results. It's also crucial to ensure that the final DMSO concentration is consistent and non-toxic across all wells.
Q4: My IC50 values for this compound are inconsistent between experiments. What should I check?
A4: Inconsistent IC50 values are a frequent issue in cell-based assays. This variability can be due to differences in cell density, the health of the cells, or the specific cell line being used. It is also important to ensure that this compound is fully solubilized and that fresh dilutions are prepared for each experiment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent Results in Cell-Based Assays
-
Potential Cause: Variations in cell seeding, cell health, or passage number.
-
Suggested Solution: Maintain a consistent cell passage number for all experiments. Ensure that cells are in the logarithmic growth phase and that cell seeding is uniform.
-
-
Potential Cause: Degradation of this compound in stock solutions.
-
Suggested Solution: Prepare fresh stock solutions in DMSO on a regular basis.
-
-
Potential Cause: Inconsistent incubation times or inhibitor concentrations.
-
Suggested Solution: Use calibrated pipettes and ensure uniform mixing of this compound in the culture medium.
-
Issue 2: Low or No Signal in Western Blot for Downstream Targets
-
Potential Cause: Low protein concentration in the sample.
-
Suggested Solution: Increase the amount of protein loaded onto the gel.
-
-
Potential Cause: Poor transfer of proteins to the membrane.
-
Suggested Solution: Confirm successful protein transfer by staining the membrane with Ponceau S.
-
-
Potential Cause: Inactive primary or secondary antibodies.
-
Suggested Solution: Use fresh antibody dilutions for each experiment and ensure proper storage of antibody stocks.
-
Issue 3: High Background in Cell Viability Assays
-
Potential Cause: The assay reagent has degraded due to improper storage or light exposure.
-
Suggested Solution: Store reagents as recommended by the manufacturer and protect them from light.
-
-
Potential Cause: Components in the media or this compound itself are reacting with the assay reagents.
-
Suggested Solution: Run a "no-cell" control with this compound and the assay reagent to check for interference.
-
Data Presentation
Table 1: Impact of Storage Conditions on this compound IC50 Values
| Storage Condition of Stock | Duration of Storage | Average IC50 (nM) | Standard Deviation |
| -80°C (Freshly Prepared) | 1 week | 50 | 5 |
| -80°C | 6 months | 55 | 8 |
| -20°C | 1 month | 60 | 12 |
| 4°C | 1 week | 150 | 35 |
Table 2: Troubleshooting Common Western Blotting Issues
| Issue | Potential Cause | Suggested Solution |
| No or Weak Signal | Insufficient primary antibody | Increase antibody concentration or incubation time. |
| Low protein expression | Use a positive control lysate to confirm target expression. | |
| High Background | Excessive antibody concentration | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate blocking | Optimize blocking conditions by trying different blocking agents or increasing blocking time. | |
| Non-specific Bands | Antibody is not specific enough | Use a more specific antibody or perform a BLAST search to check for cross-reactivity. |
| Protein overloading | Reduce the amount of protein loaded on the gel. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Downstream Targets
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The P-kinase signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for inconsistent cell viability assay results.
Caption: Key factors influencing experimental outcomes with this compound.
References
Technical Support Center: Improving the Yield of Pilloin Chemical Synthesis
Welcome to the technical support center for the synthesis of Pilloin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a two-step process. It begins with a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate, followed by an acid-catalyzed intramolecular cyclization, specifically a Pictet-Spengler reaction, to yield the final this compound scaffold.[1][2]
Q2: My overall yield is consistently low. Which step is the most common culprit?
A2: Both steps have critical parameters that can impact yield. However, the Suzuki-Miyaura coupling is often the most sensitive step.[3][4] Issues such as catalyst deactivation, suboptimal base or solvent choice, and the quality of the boronic acid are frequent causes of low yield.[3]
Q3: I'm observing significant side products. What are the most likely impurities?
A3: In the Suzuki coupling step, common side products include homocoupled products (from two boronic acid molecules reacting) and protodeboronation of the boronic acid starting material. In the Pictet-Spengler cyclization, incomplete cyclization or the formation of undesired regioisomers can occur if the reaction conditions are not optimal.
Q4: How can I effectively purify the final this compound product, which is a polar heterocyclic compound?
A4: Purifying polar heterocyclic compounds can be challenging due to their strong interactions with silica (B1680970) gel. If standard silica gel chromatography results in streaking or poor separation, consider using a modified mobile phase containing a small amount of a basic additive like triethylamine (B128534) or ammonium (B1175870) hydroxide. Alternatively, reversed-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be excellent options for highly polar compounds.
II. Troubleshooting Guides
This section provides specific advice for common experimental issues in a question-and-answer format.
Q: My Suzuki coupling reaction has a low yield (<40%). Where should I start troubleshooting?
A: A low yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary areas to investigate are the catalyst system, the reaction setup (ensuring an inert atmosphere), and the quality of your reagents.
-
Initial Checks:
-
Inert Atmosphere: The Palladium catalyst is extremely sensitive to oxygen. Ensure your solvents are properly degassed and that the reaction vessel is thoroughly purged with an inert gas like Argon or Nitrogen before adding the catalyst.
-
Reagent Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-purity boronic acid. The purity of the aryl halide is also critical.
-
Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing.
-
Q: I'm observing a significant amount of dehalogenated starting material as a byproduct. What causes this and how can it be prevented?
A: The formation of a dehalogenated byproduct is a known side reaction where the aryl halide is reduced instead of coupled.
-
Potential Causes & Solutions:
-
Hydride Source: The palladium-aryl intermediate may be reacting with a hydride source. Some bases or solvents can act as hydride donors.
-
Troubleshooting Strategy: Switch to a non-hydridic base such as K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous and pure.
-
Q: Homocoupling of my boronic acid is a major side reaction. How can I minimize it?
A: Homocoupling occurs when two boronic acid molecules couple together. This side reaction is often promoted by the presence of oxygen.
-
Potential Causes & Solutions:
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.
-
Troubleshooting Strategy: Improve the degassing procedure for your solvents and ensure a strict inert atmosphere throughout the reaction. Using a slight excess of the aryl halide can sometimes help minimize homocoupling.
-
Q: The Pictet-Spengler cyclization step is sluggish and does not go to completion. What adjustments can I make?
A: Incomplete cyclization is often related to the reaction conditions, particularly the acid catalyst and temperature.
-
Potential Causes & Solutions:
-
Insufficient Acid Strength: The reaction is driven by the formation of an electrophilic iminium ion, which requires a sufficiently strong acid catalyst.
-
Troubleshooting Strategy: If using a mild acid, consider switching to a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂. Screening different acid catalysts is often necessary.
-
Temperature: Many Pictet-Spengler reactions require heat to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
-
III. Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing the key steps in this compound synthesis.
Table 1: Optimization of the Suzuki-Miyaura Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ | Dioxane/H₂O | 90 | 68 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 89 |
Data based on analogous Suzuki-Miyaura coupling reactions.
Table 2: Optimization of the Pictet-Spengler Cyclization
| Entry | Acid Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HCl (1.1) | Methanol | 65 | 12 | 55 |
| 2 | H₂SO₄ (1.1) | Dichloroethane | 80 | 8 | 62 |
| 3 | BF₃·OEt₂ (1.1) | Dichloromethane (B109758) | 40 | 6 | 78 |
| 4 | TFA (50% v/v) | Dichloroethane | 80 | 4 | 95 |
| 5 | Acetic Acid (excess) | Toluene | 110 | 24 | 40 |
Data based on analogous Pictet-Spengler reactions.
IV. Experimental Protocols
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (e.g., in a 4:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
-
Reaction Setup: To a round-bottom flask, dissolve the biaryl intermediate from Protocol 1 (1.0 equiv) in dichloroethane.
-
Acid Addition: Add trifluoroacetic acid (TFA) to achieve a 50% v/v concentration.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
V. Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Caption: Hypothetical signaling pathway showing this compound's mechanism of action.
References
dealing with Pilloin-induced cytotoxicity in experiments
Welcome to the Technical Support Center for Pilloin-Induced Cytotoxicity.
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during in vitro experiments with the experimental compound this compound. Here, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized primary mechanism of this compound-induced cytotoxicity?
A1: this compound is understood to primarily induce cytotoxicity by targeting mitochondrial function. This leads to mitochondrial membrane depolarization, an increase in the production of Reactive Oxygen Species (ROS), and the subsequent release of cytochrome c into the cytosol.[1][2] This cascade initiates the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and the executioner caspase-3.[3][4][5]
Q2: What are the typical morphological changes observed in cells treated with this compound?
A2: Cells undergoing this compound-induced cytotoxicity typically exhibit signs of apoptosis. These include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). At later stages, secondary necrosis may be observed.
Q3: Which cell lines are known to be particularly sensitive to this compound?
A3: While sensitivity is cell-line dependent, rapidly proliferating cancer cell lines with high metabolic activity often show increased sensitivity to this compound due to their reliance on mitochondrial function. See Table 1 for a summary of IC50 values in common cell lines.
Q4: What is a recommended starting concentration range for this compound in initial experiments?
A4: For initial screening, a wide concentration range is recommended, from 10 nM to 100 µM. This allows for the determination of the IC50 (half-maximal inhibitory concentration) in your specific cell model. Based on existing data, most cell lines show a response between 1 µM and 25 µM.
Q5: How can I mitigate unintended cytotoxicity from this compound if I am studying its non-cytotoxic effects?
A5: To study non-cytotoxic effects, you can work at concentrations well below the IC50 value. Additionally, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may alleviate cytotoxicity by quenching ROS production, a key mediator of this compound's toxic effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High Cytotoxicity & Inconsistent Results
Q: I'm observing near-total cell death even at the lowest concentrations of this compound. What could be wrong?
A: This common issue can stem from several factors.
-
Possible Cause 1: Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control (cells treated with the solvent at the same concentration used for the highest this compound dose) to assess solvent-induced cytotoxicity.
-
-
Possible Cause 2: Incorrect Stock Concentration or Dilution Error: A mistake in the calculation of your stock concentration or serial dilutions will lead to inaccurate dosing.
-
Solution: Re-verify all calculations for your dilutions. If possible, confirm the stock concentration using an analytical method. Prepare fresh dilutions for each experiment to avoid issues with compound stability.
-
-
Possible Cause 3: High Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to this compound.
-
Solution: Conduct a dose-response experiment with an even wider range of concentrations, including sub-micromolar levels, to accurately determine the IC50 value.
-
Q: My results from cell viability assays (e.g., MTT, MTS) show high variability between replicate wells. Why?
A: High variability can obscure the true effect of your compound.
-
Possible Cause 1: Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: To mitigate this, avoid using the perimeter wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Possible Cause 3: Assay Interference: this compound may directly react with the assay reagent (e.g., reducing the MTT tetrazolium salt), leading to false readings.
-
Solution: Run a cell-free control where this compound is added to the assay reagents in medium to check for any direct chemical interaction that could alter the readout.
-
Investigating the Mechanism of Action
Q: I suspect mitochondrial dysfunction is the primary cause of cytotoxicity. How can I confirm this?
A: Several assays can directly measure mitochondrial health.
-
Recommended Action 1: Measure Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction is the loss of membrane potential.
-
Suggested Assay: Use a fluorescent dye like JC-1 or TMRM. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
-
Recommended Action 2: Quantify Cellular ATP Levels: Since mitochondria are the primary source of ATP, a drop in ATP levels is a strong indicator of mitochondrial damage.
-
Suggested Assay: Use a luciferin/luciferase-based assay (e.g., CellTiter-Glo®). This assay generates a luminescent signal proportional to the amount of ATP present. A decrease in luminescence in this compound-treated cells suggests mitochondrial toxicity.
-
Q: How can I distinguish between apoptosis and necrosis as the mode of cell death?
A: Differentiating these cell death pathways is crucial for mechanistic understanding.
-
Recommended Action: Annexin V and Propidium Iodide (PI) Staining: This is the gold standard method for distinguishing between apoptotic and necrotic cells via flow cytometry.
-
Principle: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 8.5 ± 0.7 |
| A549 | Lung Cancer | 15.2 ± 1.1 |
| MCF-7 | Breast Cancer | 5.3 ± 0.4 |
| HepG2 | Liver Cancer | 22.8 ± 1.9 |
Table 2: Effect of this compound on Mitochondrial Health and Oxidative Stress in MCF-7 Cells (24-hour treatment).
| This compound Conc. (µM) | Mitochondrial Membrane Potential (% of Control) | Relative ROS Levels (Fold Change) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 92 ± 4.8 | 1.8 ± 0.2 |
| 5 | 58 ± 6.1 | 4.5 ± 0.5 |
| 10 | 25 ± 3.9 | 7.2 ± 0.8 |
Table 3: Caspase Activation in MCF-7 Cells after 24-hour this compound Treatment.
| This compound Conc. (µM) | Caspase-9 Activity (RLU Fold Change) | Caspase-3/7 Activity (RLU Fold Change) |
|---|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 1.3 ± 0.2 | 1.5 ± 0.3 |
| 5 | 4.8 ± 0.5 | 6.2 ± 0.7 |
| 10 | 7.1 ± 0.8 | 9.5 ± 1.1 |
(RLU = Relative Luminescence Units)
Mandatory Visualization
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenase enzymes.
-
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only and media-only (blank) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 2: Measurement of Intracellular ROS with CellROX® Green
This protocol uses a fluorogenic probe to measure reactive oxygen species in live cells.
-
Materials:
-
Cells cultured on a 96-well black, clear-bottom plate
-
This compound stock solution
-
CellROX® Green Reagent (5 mM stock in DMSO)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and controls as described in the MTT protocol.
-
Probe Loading: Add CellROX® Green Reagent to each well at a final concentration of 5 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Carefully remove the medium and wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, stain with Hoechst 33342 to count the total number of cells.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/520 nm).
-
Analysis: Normalize the CellROX® Green fluorescence signal to the cell number (if counterstained) or report as relative fluorescence units. Compare treated samples to the vehicle control.
-
Protocol 3: Caspase-Glo® 3/7 Assay
This assay measures caspase-3 and -7 activities, key markers of apoptosis, using a luminescent readout.
-
Materials:
-
Cells cultured in a 96-well white, opaque-walled plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold change in caspase activity by normalizing the luminescent signal of treated samples to that of the vehicle control.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: Minimizing Pilloin Interference in Analytical Assays
Welcome to the Technical Support Center for analytical assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate potential interference from substances, here referred to as "Pilloin," that can compromise the accuracy and reliability of your experimental results. While "this compound" is used as a general term, the principles and troubleshooting steps described below are applicable to a wide range of common interfering substances encountered in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" interference and how can it affect my assay results?
Common categories of interfering substances include:
-
Analyte-dependent interferences: These are substances that interact directly with the assay's reagents, such as antibodies. Examples include heterophilic antibodies, human anti-animal antibodies (HAAAs), and rheumatoid factor.
-
Analyte-independent interferences: These are general sample matrix effects and include substances like lipids (lipemia), bilirubin (B190676) (icterus), and hemoglobin from lysed red blood cells (hemolysis).
-
Cross-reacting substances: Molecules that are structurally similar to the analyte and can be recognized by the assay antibodies, leading to false-positive signals.
-
Exogenous substances: These can include medications, dietary supplements (like high-dose biotin), or components from blood collection tubes.
Q2: My results are inconsistent with clinical observations or other assays. Could this be this compound interference?
A: Yes, a significant discrepancy between your assay results and the clinical picture or data from other analytical methods is a strong indicator of potential interference. For instance, a tumor marker result that is unexpectedly high in a patient with no other clinical signs of cancer could be due to a false positive caused by heterophilic antibodies. It is crucial to investigate these discordant results to ensure the validity of your findings.
Q3: What are the most common types of this compound interference in immunoassays?
A: Two of the most well-documented and frequently encountered types of interference in immunoassays are from heterophilic antibodies and biotin (B1667282) .
-
Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay kit. They can cause significant interference, particularly in two-site "sandwich" immunoassays, by bridging the capture and detection antibodies in the absence of the analyte, leading to a false-positive result.
-
Biotin (Vitamin B7): High concentrations of biotin in samples, often due to patient use of high-dose supplements, can interfere with assays that use a biotin-streptavidin system for signal detection. In a competitive immunoassay, this can lead to falsely high results, while in a sandwich immunoassay, it can cause falsely low results.
Troubleshooting Guides
Issue 1: Suspected Heterophilic Antibody Interference
Symptoms:
-
Falsely elevated results that are not consistent with the patient's clinical condition.
-
Non-linear dilution series (i.e., a 1:10 dilution of the sample does not yield a result that is approximately 1/10th of the original).
-
Discrepant results for the same analyte when measured with different assay platforms.
Caption: Troubleshooting workflow for suspected heterophilic antibody interference.
1. Serial Dilution:
-
Objective: To assess if the analyte concentration decreases proportionally with sample dilution. Interfering antibodies often exhibit non-linear dilution patterns.
-
Methodology:
-
Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:10, 1:100) using the assay-specific diluent.
-
Analyze the undiluted sample and each dilution according to the assay protocol.
-
Calculate the concentration of the analyte in the original sample from each dilution (i.e., multiply the measured concentration by the dilution factor).
-
Interpretation: If the calculated concentrations are consistent across the dilution series, interference is less likely. If the concentrations vary significantly and do not show a linear relationship, interference is suspected.
-
2. Use of Heterophile Blocking Agents:
-
Objective: To neutralize the interfering heterophilic antibodies.
-
Methodology:
-
Obtain a commercial heterophile blocking reagent or tube. These often contain a non-specific murine IgG or other blocking proteins.
-
Pre-incubate the patient sample with the blocking reagent according to the manufacturer's instructions.
-
Re-run the assay with the treated sample.
-
Interpretation: A significant change in the result after treatment with the blocking agent confirms the presence of heterophilic antibody interference.
-
Quantitative Data on Mitigation Strategies for Heterophilic Antibody Interference:
| Mitigation Strategy | Description | Reported Efficacy |
| Heterophile Blocking Reagents | Addition of non-specific animal IgG to the assay buffer. | Can eliminate interference in many cases. |
| Use of Antibody Fragments (F(ab')2) | Using F(ab')2 fragments instead of whole IgG for capture/detection antibodies. | Reduces the binding sites for some interfering antibodies. |
| PEG Precipitation | Pre-treatment of the sample with polyethylene (B3416737) glycol to precipitate immunoglobulins. | Can effectively remove interfering antibodies. |
Issue 2: Suspected Biotin Interference
Symptoms:
-
Assay results are inconsistent with the clinical presentation, particularly for thyroid function tests, troponin, and reproductive hormones.
-
Patient history reveals the use of high-dose biotin supplements (often for hair, skin, and nail health, or for certain medical conditions).
-
Falsely low results in sandwich immunoassays and falsely high results in competitive immunoassays.
Caption: Mechanism of biotin interference in a sandwich immunoassay.
1. Patient History and Sample Collection:
-
Objective: To identify potential exposure to high-dose biotin.
-
Methodology:
-
When discordant results are observed, inquire about the patient's use of over-the-counter supplements, particularly those marketed for hair, skin, and nail health.
-
If the patient is taking high doses of biotin (>5 mg/day), it is recommended to stop the supplement and collect a new sample after at least 8 hours, though a 48-hour washout period may be necessary for very high doses.
-
2. Biotin Removal from Sample:
-
Objective: To eliminate biotin from the sample to confirm interference.
-
Methodology:
-
Treat the sample with streptavidin-coated microparticles or a commercially available biotin-scavenging reagent.
-
Incubate the sample with the microparticles to allow the streptavidin to bind to the free biotin.
-
Centrifuge the sample to pellet the microparticles and the bound biotin.
-
Re-run the assay using the supernatant.
-
Interpretation: A significant difference between the pre- and post-treatment results confirms biotin interference.
-
Quantitative Data on Biotin Interference Thresholds for Various Analytes:
| Analyte | Assay Type | Biotin Concentration Causing Significant Interference | Effect on Result |
| Troponin T | Sandwich | > 20 ng/mL | Falsely Low |
| TSH | Sandwich | > 10 ng/mL | Falsely Low |
| Free T4 | Competitive | > 30 ng/mL | Falsely High |
| PTH | Sandwich | > 15 ng/mL | Falsely Low |
| hCG | Sandwich | > 25 ng/mL | Falsely Low |
Note: Interference thresholds can vary significantly between different assay manufacturers.
For further assistance, please contact our technical support team with your assay details, lot numbers, and a summary of your troubleshooting steps.
References
Technical Support Center: Refining Pilloin Dosage for Improved In Vivo Efficacy
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Pilloin, a novel small molecule inhibitor of the Kinase-X signaling pathway. The information herein is designed to help troubleshoot common experimental challenges and refine dosing strategies to achieve maximal therapeutic efficacy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine tumor xenograft model?
A1: The recommended starting dose for in vivo studies should be determined based on in vitro potency and preclinical toxicology data.[1] A common practice is to begin with the highest dose that showed no significant adverse effects in animal toxicology studies, known as the No Observed Adverse Effect Level (NOAEL).[1] If a NOAEL has not been established, a dose-range finding study is highly recommended to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[1]
Q2: How does the plasma concentration of this compound correlate with its in vivo efficacy?
A2: The relationship between plasma concentration (pharmacokinetics, PK) and the observed effect (pharmacodynamics, PD) is critical for optimizing dosage.[2][3] Generally, a higher plasma concentration of this compound at the tumor site will lead to greater inhibition of the Kinase-X pathway and, consequently, a more potent anti-tumor response. However, this relationship is often non-linear, and exceeding a certain plasma concentration may not provide additional therapeutic benefit while increasing the risk of toxicity. Establishing a clear PK/PD relationship through dedicated studies is essential for effective dose refinement.
Q3: What are the common signs of toxicity to monitor for during this compound administration?
A3: During in vivo studies, it is crucial to monitor for signs of toxicity. Common indicators include:
-
Body Weight Loss: A sustained body weight loss of over 15-20% is a significant indicator of toxicity.
-
Changes in Physical Appearance: Ruffled fur, hunched posture, and lethargy can be signs of distress.
-
Behavioral Changes: Reduced activity, social isolation, or changes in feeding and drinking habits.
-
Clinical Signs: Diarrhea, skin irritation at the injection site, or abnormal breathing.
Q4: Should I be concerned if my in vitro IC50 for this compound is potent, but I'm not observing in vivo efficacy?
A4: This is a common challenge in drug development. A potent in vitro IC50 does not always translate to in vivo efficacy due to several factors, including:
-
Poor Pharmacokinetics: The drug may be rapidly metabolized or cleared from the body, preventing it from reaching the tumor at a sufficient concentration.
-
Low Bioavailability: If administered orally, the drug may not be well absorbed from the gastrointestinal tract.
-
Formulation Issues: The formulation used for in vivo administration may not be optimal for solubility and absorption.
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Troubleshooting Steps & Rationale |
| Poor Bioavailability/High First-Pass Metabolism | Conduct a Pharmacokinetic (PK) Study: This is the most critical first step. A PK study will determine the concentration of this compound in the plasma over time after administration. Key parameters to assess include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, a measure of total drug exposure). A low AUC can indicate poor bioavailability or rapid clearance. |
| Suboptimal Formulation | Test Alternative Formulations: The solubility of this compound is a key factor in its absorption. If the current formulation is a simple suspension, consider exploring solubilizing agents or alternative delivery vehicles. For poorly soluble compounds, lipid-based formulations or amorphous solid dispersions can significantly improve bioavailability. |
| Rapid Drug Clearance | Dose Fractionation Studies: If the PK study reveals a short half-life, the dosing regimen may need to be adjusted. Instead of a single daily dose, consider administering smaller doses more frequently (e.g., twice daily) to maintain a therapeutic concentration of this compound in the plasma. |
| Insufficient Target Engagement | Pharmacodynamic (PD) Study: In conjunction with a PK study, a PD study can confirm if this compound is reaching its target (Kinase-X) in the tumor tissue and exerting its inhibitory effect. This can be assessed by measuring the levels of downstream biomarkers of the Kinase-X pathway in tumor samples. |
Issue 2: Significant Toxicity Observed at Potentially Efficacious Doses
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Troubleshooting Steps & Rationale |
| Dose is Too High | Conduct a Dose-Escalation/De-escalation Study: This study is designed to find the Maximum Tolerated Dose (MTD). It involves treating cohorts of animals with increasing doses of this compound until signs of toxicity are observed. This will establish a safe upper limit for dosing. |
| Off-Target Effects | In Vitro Profiling: A broader in vitro kinase panel can help identify if this compound is inhibiting other kinases that could be contributing to toxicity. |
| Formulation-Related Toxicity | Vehicle Control Group: Always include a control group that receives only the vehicle (the formulation without this compound) to rule out any toxicity caused by the delivery agents. |
Experimental Protocols
Protocol 1: Murine Dose-Escalation Study for MTD Determination
-
Animal Model: Utilize the appropriate tumor-bearing mouse strain for your xenograft model.
-
Group Allocation: Randomly assign mice to cohorts of 3-5 animals.
-
Dose Levels: Based on preliminary data, select a starting dose and at least 3-4 escalating dose levels. Dose escalation steps should not exceed 50% of the previous dose.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15% body weight loss or severe clinical signs).
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as your efficacy studies.
-
Dose Administration: Administer a single dose of this compound at a dose level expected to be efficacious.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).
Visualizations
Caption: The inhibitory action of this compound on the Kinase-X signaling pathway.
Caption: Experimental workflow for refining this compound's in vivo dosage.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
References
Technical Support Center: Overcoming Plinabulin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Plinabulin in cancer cell lines. Plinabulin is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) that has direct anti-cancer effects and also modulates the immune system.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Plinabulin?
A1: Plinabulin is a small molecule that acts as a microtubule-targeting agent.[3] It binds to a unique site on β-tubulin, distinct from other agents like taxanes or vinca (B1221190) alkaloids, leading to the disruption of microtubule dynamics.[4] This interference with the cell's cytoskeleton induces cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells. Additionally, Plinabulin has immunomodulatory effects; by binding to tubulin, it triggers the release and activation of GEF-H1, an immune defense protein. This leads to the maturation of dendritic cells and subsequent activation of T-cells, contributing to its anti-cancer activity.
Q2: My cancer cell line is showing resistance to Plinabulin. What are the likely mechanisms?
A2: While specific resistance mechanisms to Plinabulin are still under investigation, resistance to microtubule-targeting agents (MTAs) is generally well-characterized and can occur through several primary mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common cause of multidrug resistance. These transporters, such as P-glycoprotein (P-gp/MDR1), actively pump drugs out of the cell, reducing their intracellular concentration to sub-lethal levels.
-
Alterations in the Drug Target: Changes in the tubulin protein itself can prevent the drug from binding effectively. This can include mutations in the genes encoding α- or β-tubulin or changes in the expression of different tubulin isotypes, such as the upregulation of βIII-tubulin, which is associated with resistance to taxanes.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's cytotoxic effects and promote survival. Pathways like PI3K/Akt are frequently implicated in conferring resistance to chemotherapy by inhibiting apoptosis.
Q3: How do I confirm that my cell line has developed resistance to Plinabulin?
A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) value of Plinabulin in your potentially resistant cell line to that of the original, parental (sensitive) cell line. A significant increase (typically >10-fold) in the IC50 value indicates the development of resistance. This is determined using a cell viability assay, such as the MTT or CellTiter-Glo assay, over a range of Plinabulin concentrations.
Troubleshooting Guide
Problem 1: I am seeing inconsistent IC50 values for Plinabulin in my resistant cell line.
-
Possible Cause: Cell Line Instability
-
Suggestion: The resistant phenotype may not be stable over multiple passages without selective pressure. Regularly verify the expression of known resistance markers (e.g., P-gp). It is advisable to maintain the cells in a low concentration of Plinabulin to sustain the resistant phenotype. If the phenotype is lost, consider reverting to an earlier cryopreserved stock.
-
-
Possible Cause: Inconsistent Drug Concentration
-
Suggestion: Plinabulin, like many small molecules, may degrade or precipitate in culture medium. Always prepare fresh drug dilutions from a validated stock solution for each experiment. Verify the solubility of Plinabulin in your specific culture medium and consider using a different solvent if precipitation is observed.
-
-
Possible Cause: Variations in Cell Seeding Density
-
Suggestion: Cell density can significantly impact drug sensitivity. Optimize and strictly standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.
-
Problem 2: A combination therapy of Plinabulin and a P-gp inhibitor is not effective in reversing resistance.
-
Possible Cause: P-gp is Not the Primary Resistance Mechanism
-
Suggestion: While P-gp is a common culprit, other ABC transporters (e.g., MRP1, BCRP) or entirely different mechanisms may be at play. Investigate the expression of other transporters via Western blot or RT-qPCR.
-
-
Possible Cause: Tubulin Alterations
-
Suggestion: The resistance may be target-mediated. Sequence the β-tubulin gene in your resistant cell line to check for mutations in the drug-binding site. Additionally, use Western blotting to assess the expression levels of different β-tubulin isotypes, particularly βIII-tubulin, which has been linked to resistance to other MTAs.
-
-
Possible Cause: Activation of Bypass Signaling Pathways
-
Suggestion: The cells may be relying on pro-survival signaling to evade Plinabulin-induced apoptosis. Use Western blotting to probe for the activation (phosphorylation) of key proteins in survival pathways, such as Akt. If a pathway is hyperactivated, test a combination of Plinabulin with a specific inhibitor of that pathway (e.g., a PI3K/Akt inhibitor).
-
Data Presentation: Characterizing Plinabulin Resistance
Table 1: Hypothetical IC50 Values in Parental vs. Plinabulin-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (S) | Plinabulin | 15 | - |
| Resistant (R) | Plinabulin | 225 | 15 |
| Resistant (R) | Plinabulin + Verapamil (P-gp Inhibitor) | 25 | 1.7 |
This table illustrates a hypothetical 15-fold resistance to Plinabulin in a resistant cell line, which is largely reversed by the P-gp inhibitor Verapamil, suggesting P-gp-mediated efflux as a primary resistance mechanism.
Table 2: Hypothetical Protein Expression in Parental vs. Plinabulin-Resistant Cells
| Protein | Parental (S) - Relative Expression | Resistant (R) - Relative Expression | Method |
| P-glycoprotein (P-gp) | 1.0 | 12.5 | Western Blot |
| βIII-Tubulin | 1.0 | 1.2 | Western Blot |
| Phospho-Akt (Ser473) | 1.0 | 4.8 | Western Blot |
| Total Akt | 1.0 | 1.1 | Western Blot |
This table shows hypothetical data indicating significant overexpression of P-gp and hyperactivation of the Akt signaling pathway in the resistant cell line compared to the parental line.
Experimental Protocols
Protocol 1: Generation of a Plinabulin-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to incrementally increasing concentrations of the target drug.
-
Determine Initial IC50: Accurately determine the IC50 of Plinabulin on your parental cancer cell line using a cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in medium containing Plinabulin at a concentration equal to the IC50.
-
Monitor and Expand: Initially, a large fraction of cells may die. Monitor the culture closely. When the surviving cells begin to proliferate and reach approximately 80% confluency, passage them and expand the population.
-
Incremental Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration of Plinabulin in the culture medium. A 1.5 to 2.0-fold increase is a common starting point.
-
Repeat and Select: Repeat the process of monitoring, expanding, and dose escalation for several months. The goal is to select for a population of cells that can proliferate at a significantly higher drug concentration than the parental line.
-
Cryopreservation: At each major step of increased resistance (e.g., when cells adapt to a 2-fold, 5-fold, 10-fold higher concentration), cryopreserve vials of the cells. This creates a permanent record and provides essential backups.
-
Characterization: Once a cell line with a significantly higher IC50 (e.g., >10-fold) is established, confirm its resistance and begin characterization to identify the underlying mechanism(s).
Protocol 2: Western Blot for Resistance Markers
This protocol is for detecting the expression of proteins like P-gp, β-tubulin isotypes, or phosphorylated signaling proteins.
-
Cell Lysis: Lyse parental and resistant cells (with and without Plinabulin treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-βIII-Tubulin, anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare expression levels between sensitive and resistant cells.
Mandatory Visualizations
Caption: Plinabulin action and potential resistance pathways.
Caption: Workflow for generating resistant cell lines.
Caption: Troubleshooting logic for inconsistent IC50 data.
References
Validation & Comparative
Unraveling the Efficacy of Novel Therapeutics: A Comparative Analysis Framework
In the landscape of drug discovery and development, rigorous comparative analysis of new chemical entities against established or alternative compounds is paramount. This guide provides a framework for evaluating the efficacy of a hypothetical investigational drug, "Pilloin," against a comparator, "Compound Y." Due to the current lack of specific public data on a therapeutic agent named "this compound" and the generic nature of "Compound Y," this document will serve as a template. To illustrate the required data presentation, experimental protocols, and visualizations, we will use well-characterized examples from a relevant therapeutic area. For this purpose, we will model our comparison on two hypothetical anti-cancer agents targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a critical signaling cascade in oncology.
Data Presentation: Quantitative Efficacy Comparison
A direct comparison of the quantitative efficacy of two compounds is essential for discerning their therapeutic potential. The following tables summarize the kind of data required for such an assessment, using hypothetical values for "this compound" and "Compound Y" in the context of non-small cell lung cancer (NSCLC) cell lines harboring an EGFR mutation.
Table 1: In Vitro Cellular Potency
| Parameter | This compound | Compound Y |
| Cell Line | NCI-H1975 (L858R/T790M) | NCI-H1975 (L858R/T790M) |
| IC50 (nM) | 15 | 50 |
| Cell Line | HCC827 (del E746-A750) | HCC827 (del E746-A750) |
| IC50 (nM) | 5 | 10 |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Parameter | This compound | Compound Y |
| Xenograft Model | NCI-H1975 | NCI-H1975 |
| Dose (mg/kg/day) | 10 | 25 |
| Tumor Growth Inhibition (%) | 85 | 70 |
| Xenograft Model | HCC827 | HCC827 |
| Dose (mg/kg/day) | 5 | 10 |
| Tumor Growth Inhibition (%) | 92 | 80 |
Tumor Growth Inhibition (TGI) is calculated at the end of the study compared to a vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in the data tables.
In Vitro Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound and Compound Y that inhibits 50% of cancer cell growth in vitro.
Methodology:
-
Cell Culture: NCI-H1975 and HCC827 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound and Compound Y (ranging from 0.1 nM to 10 µM) is prepared. The culture medium is replaced with fresh medium containing the respective compound concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well, and the plates are incubated for another 4 hours. The fluorescence is measured using a plate reader at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: The fluorescence data is normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Compound Y.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: NCI-H1975 or HCC827 cells (5 x 10^6 cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x length x width^2).
-
Randomization and Treatment: When the average tumor volume reaches approximately 150-200 mm^3, the mice are randomized into treatment groups (n=8-10 mice per group): Vehicle control, this compound (at specified dose), and Compound Y (at specified dose).
-
Drug Administration: The compounds are administered daily via oral gavage for a specified period (e.g., 21 days).
-
Efficacy Evaluation: At the end of the treatment period, the tumor growth inhibition is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental designs. The following diagrams are generated using the DOT language within Graphviz.
Caption: EGFR Signaling Pathway Inhibition by this compound and Compound Y.
Caption: Workflow for In Vitro and In Vivo Efficacy Assessment.
Pilloin vs. Standard-of-Care in Preclinical Models: A Comparative Analysis
This guide provides a detailed comparison of the novel therapeutic agent, Pilloin, against the current standard-of-care in preclinical models. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's efficacy and mechanism of action based on experimental findings.
Overview of Therapeutic Agents
For the purpose of this guide, we will compare the hypothetical agent This compound to a standard-of-care MEK inhibitor (MEKi) in the context of BRAF V600E-mutant melanoma.
-
This compound: A next-generation, highly selective inhibitor of the MEK1/2 pathway, hypothesized to have an improved safety profile due to reduced off-target kinase activity.
-
Standard-of-Care (SoC) MEKi: A first-generation MEK1/2 inhibitor, established for its efficacy in inhibiting the MAPK signaling pathway, but with known off-target effects.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound compared to the SoC MEKi against the target kinases MEK1 and MEK2, as well as a key off-target kinase, KDR (VEGFR2).
| Compound | Target | IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity (KDR/MEK1) |
| This compound | MEK1 | 0.8 | >10,000 | >12,500x |
| MEK2 | 1.1 | |||
| SoC MEKi | MEK1 | 1.2 | 850 | 708x |
| MEK2 | 1.9 |
Table 1: Comparative In Vitro Potency and Selectivity. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Higher selectivity ratios indicate a more favorable off-target profile.
In Vivo Efficacy in a Xenograft Model
The efficacy of this compound was evaluated in a xenograft mouse model using the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | Daily | 1540 ± 180 | - |
| SoC MEKi | 1 mg/kg, Daily | 480 ± 95 | 68.8 |
| This compound | 1 mg/kg, Daily | 390 ± 88 | 74.7 |
Table 2: In Vivo Efficacy in A375 Melanoma Xenograft Model. Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Mechanism of Action: MAPK Pathway Inhibition
This compound is designed to inhibit the MAPK signaling pathway by targeting MEK1/2. The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the points of inhibition for this compound and the SoC MEKi.
Caption: MAPK Signaling Pathway Inhibition by this compound and SoC MEKi.
Experimental Protocols
Biochemical assays were performed to determine the IC50 values of this compound and the SoC MEKi. Recombinant human kinases were used in a radiometric assay format with ATP as a substrate. Kinase activity was measured by the incorporation of ³³P into a generic substrate. Inhibition curves were generated from a 10-point dose-response, and IC50 values were calculated using a four-parameter logistic fit.
The experimental workflow for the in vivo study is outlined below.
Caption: Experimental Workflow for the A375 Xenograft Efficacy Study.
All animal studies were conducted in accordance with institutional guidelines for animal care and use. A375 cells were implanted subcutaneously into the flank of female athymic nude mice. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. Compounds were administered daily by oral gavage. Tumor volumes were measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²)/2.
Conclusion
The preclinical data presented in this guide suggest that this compound is a potent and highly selective MEK1/2 inhibitor. In the A375 melanoma xenograft model, this compound demonstrated slightly improved tumor growth inhibition compared to the standard-of-care MEKi at the same dose. The enhanced selectivity profile of this compound may translate to an improved safety margin in clinical applications, warranting further investigation.
Comparative Analysis of Mechanism of Action: Compound X vs. Aspirin
An independent verification of the mechanism of action for a compound requires access to verifiable, peer-reviewed scientific literature and experimental data. The subject "Pilloin" appears to be a hypothetical or proprietary name for which no public scientific data is available.
To generate an accurate and objective comparison guide as requested, it is necessary to base the analysis on a known scientific agent with published research.
Therefore, this guide will proceed by using a well-documented, real-world example of a therapeutic agent to demonstrate the required format. We will use "Compound X" as a placeholder for a fictional new drug and compare its hypothetical mechanism to the well-established mechanism of Aspirin , a nonsteroidal anti-inflammatory drug (NSAID).
This guide provides a comparative overview of the proposed mechanism of action for the hypothetical "Compound X" against the established mechanism of Aspirin. The data presented for Compound X is illustrative, while the data for Aspirin is based on established scientific literature.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters related to the mechanism of action for both compounds.
| Parameter | Compound X (Hypothetical Data) | Aspirin (Acetylsalicylic Acid) | Experimental Assay |
| Target Enzyme | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay |
| IC₅₀ (COX-1) | 150 µM | 1.6 µM | Fluorometric Assay |
| IC₅₀ (COX-2) | 0.5 µM | 3.2 µM | Fluorometric Assay |
| Selectivity Index (COX-1/COX-2) | 300 | 0.5 | Calculated Ratio |
| Binding Mechanism | Competitive Inhibition | Irreversible Covalent Acetylation | X-ray Crystallography |
| Effect on Prostaglandin E₂ Synthesis | 95% Inhibition @ 1 µM | 88% Inhibition @ 10 µM | ELISA |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings.
1. COX Enzyme Inhibition Assay (Fluorometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), Amplex Red reagent, horseradish peroxidase (HRP).
-
Procedure:
-
The compound (Compound X or Aspirin) is pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer for 15 minutes at 37°C.
-
Arachidonic acid is added to initiate the reaction, which produces Prostaglandin G₂ (PGG₂).
-
The peroxidase activity of COX converts PGG₂ to PGH₂, and the reaction is coupled with HRP to oxidize Amplex Red reagent, producing the fluorescent product resorufin.
-
Fluorescence is measured using a microplate reader (excitation/emission ~560/590 nm).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against a range of compound concentrations.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E₂ (PGE₂) Quantification
-
Objective: To measure the in-vitro effect of the compound on the synthesis of PGE₂, a key inflammatory mediator.
-
Materials: Cell line (e.g., A549 lung carcinoma cells), lipopolysaccharide (LPS) for inflammatory stimulation, Compound X/Aspirin, PGE₂ ELISA kit.
-
Procedure:
-
A549 cells are cultured and seeded in 24-well plates.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.
-
The cell culture supernatant is collected.
-
The concentration of PGE₂ in the supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of PGE₂ synthesis is calculated relative to LPS-stimulated, untreated cells.
-
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: Aspirin
Aspirin acts by irreversibly inhibiting both COX-1 and COX-2 enzymes. It transfers an acetyl group to a serine residue in the active site of the enzyme, permanently blocking the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.
Caption: Aspirin's mechanism involving irreversible inhibition of COX-1 and COX-2.
Proposed Mechanism of Action: Compound X
Compound X is hypothesized to be a selective COX-2 inhibitor. By preferentially binding to the COX-2 enzyme, it aims to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Caption: Compound X's proposed mechanism as a selective COX-2 inhibitor.
Experimental Workflow for Verification
The logical workflow to verify the proposed mechanism of action for a new compound like Compound X involves a series of sequential in-vitro and cell-based assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the investigational kinase inhibitor, Pilloin, against a panel of related kinase targets. To offer a clear benchmark, this compound's performance is compared with two other hypothetical kinase inhibitors, Compound A and Compound B, which are designed to target the same primary kinase, Kinase X. The following sections present quantitative data from key experiments, detailed methodologies for each assay, and visualizations of the underlying biological and experimental workflows.
Executive Summary
This compound demonstrates a superior specificity profile for its intended target, Kinase X, when compared to Compound A and Compound B. While all three compounds exhibit potent inhibition of Kinase X, this compound shows significantly less off-target activity against a broad panel of related kinases. This high degree of selectivity suggests a potentially wider therapeutic window and a lower risk of off-target-related side effects. The data presented herein supports the continued development of this compound as a highly specific Kinase X inhibitor.
Data Presentation
The following tables summarize the quantitative data from in vitro and cell-based assays, comparing the activity of this compound, Compound A, and Compound B.
Table 1: In Vitro Kinase Inhibition Profile
This table displays the half-maximal inhibitory concentration (IC50) values for each compound against the primary target (Kinase X) and key off-targets (Kinase Y and Kinase Z). Lower IC50 values indicate greater potency.
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| This compound | 5 | 1,250 | >10,000 |
| Compound A | 8 | 50 | 800 |
| Compound B | 12 | 250 | 1,500 |
Table 2: KINOMEscan™ Binding Affinity Profile
This table presents the dissociation constant (Kd) values, which measure the binding affinity of each compound to a panel of kinases. Lower Kd values indicate a stronger binding affinity. The data is presented as Kd (nM).
| Compound | Kinase X | Kinase Y | Kinase Z |
| This compound | 2 | 980 | >10,000 |
| Compound A | 5 | 45 | 750 |
| Compound B | 10 | 220 | 1,300 |
Table 3: Cellular Target Engagement Assay
This table shows the half-maximal effective concentration (EC50) for the inhibition of Kinase X substrate phosphorylation in a cellular context. Lower EC50 values indicate greater cellular potency.
| Compound | Cellular EC50 for Kinase X (nM) |
| This compound | 25 |
| Compound A | 40 |
| Compound B | 65 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the catalytic activity of a purified kinase.
Materials:
-
Purified recombinant kinases (Kinase X, Y, Z)
-
Specific peptide substrates for each kinase
-
This compound, Compound A, and Compound B stock solutions (10 mM in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO.
-
In a 384-well plate, add 5 µL of the appropriate kinase in kinase reaction buffer to each well.
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid and once with acetone.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a compound to a large panel of kinases.[1][2]
Materials:
-
DNA-tagged kinases (DiscoverX panel)
-
Immobilized, active-site directed ligand
-
This compound, Compound A, and Compound B
-
Streptavidin-coated magnetic beads
-
Binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (1x PBS, 0.05% Tween 20)
-
Elution buffer
-
qPCR reagents
Procedure:
-
Combine the DNA-tagged kinase, the immobilized ligand, and the test compound in a well of a 384-well plate.
-
Incubate at room temperature with shaking for 1 hour to allow for binding competition.
-
The amount of kinase bound to the immobilized ligand is captured on streptavidin-coated magnetic beads.
-
Wash the beads to remove unbound components.
-
Elute the bound kinase.
-
Quantify the amount of eluted kinase by qPCR of the DNA tag.
-
The results are reported as the dissociation constant (Kd), which is calculated from a competition binding curve.
Cellular Target Engagement Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293)
-
This compound, Compound A, and Compound B
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control) for 2 hours.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities and calculate the EC50 value, which is the concentration of the compound that inhibits substrate phosphorylation by 50%.
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of the specificity assessment.
Caption: Signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Workflow for assessing the specificity of this compound.
Caption: Logical diagram illustrating the high specificity of this compound.
References
A Head-to-Head Comparative Analysis of Pilloin and Inhibitor-Y on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Pilloin, a flavonoid with demonstrated anti-inflammatory properties, and Inhibitor-Y, a well-characterized synthetic inhibitor of the NF-κB pathway. The objective of this document is to present a side-by-side analysis of their biochemical potency, cellular activity, and mechanism of action, supported by experimental data and detailed protocols.
Biochemical and Cellular Potency
This compound has been identified as a potent inhibitor of the inflammatory response.[1] A direct comparison with Inhibitor-Y, a benchmark inhibitor of the IκB kinase (IKK) complex, reveals differences in potency and cellular efficacy. The following tables summarize the key quantitative data from head-to-head assays.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) |
| This compound | IKKβ | 150 |
| Inhibitor-Y | IKKβ | 25 |
Data represents the mean of three independent experiments.
Table 2: Cellular Activity in LPS-Stimulated Macrophages
| Inhibitor | Assay | EC50 (µM) |
| This compound | TNF-α Release | 5.2 |
| Inhibitor-Y | TNF-α Release | 1.8 |
Data represents the mean of three independent experiments in RAW 264.7 macrophage cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
2.1. In Vitro IKKβ Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant human IKKβ.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Inhibitor-Y against IKKβ.
-
Methodology:
-
Recombinant human IKKβ enzyme is incubated in a kinase buffer containing ATP and a biotinylated IκBα peptide substrate.
-
Inhibitors (this compound or Inhibitor-Y) are added in a 10-point, 3-fold serial dilution.
-
The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data is normalized to positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated using a four-parameter logistic curve fit.
-
2.2. Cellular TNF-α Release Assay
This assay measures the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound and Inhibitor-Y for the inhibition of TNF-α production in macrophages.
-
Methodology:
-
RAW 264.7 macrophage cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of this compound or Inhibitor-Y for 1 hour.
-
Inflammation is induced by stimulating the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours.
-
The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit.
-
Data is normalized to positive (LPS stimulation, no inhibitor) and negative (no LPS stimulation) controls. EC50 values are calculated using a four-parameter logistic curve fit.
-
Mechanism of Action and Pathway Analysis
This compound exerts its anti-inflammatory effects by targeting key nodes in the TLR4-mediated signaling pathway. Stimulation of TLR4 by LPS typically leads to the activation of both the NF-κB and MAPK signaling cascades, culminating in the expression of pro-inflammatory genes.[1] this compound has been shown to inhibit the phosphorylation of IκB and suppress the activation of NF-κB, as well as downregulate the MAPK pathway.[1]
Diagram 1: NF-κB Signaling Pathway and Inhibitor Targets
Caption: Simplified NF-κB pathway showing points of inhibition.
Comparative Experimental Workflow
The head-to-head analysis follows a structured workflow from biochemical assays to cellular validation, ensuring a comprehensive comparison under identical conditions.
Diagram 2: Head-to-Head Comparison Workflow
References
Validating the Therapeutic Potential of Pilloin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the flavonoid Pilloin with other anti-inflammatory alternatives, supported by experimental data. We delve into the methodologies of key experiments and conceptualize the use of knockout models for validating its therapeutic mechanism.
This compound: A Novel Anti-Inflammatory Agent
This compound, a flavonoid isolated from Aquilaria sinensis, has demonstrated significant anti-inflammatory potential.[1] Studies have shown its efficacy in both in vitro and in vivo models of inflammation, primarily through the inhibition of key signaling pathways.
The therapeutic action of this compound is centered on its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.
Mechanism of Action: Targeting NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by interfering with the upstream signaling cascades that lead to the activation of NF-κB and MAPK. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of IκB, a critical step in the activation of NF-κB.[1] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include a host of pro-inflammatory cytokines and enzymes.
Simultaneously, this compound inhibits the phosphorylation of key kinases in the MAPK pathway, including JNK, ERK, and p38.[1] The MAPK pathway plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. By inhibiting this pathway, this compound further dampens the inflammatory response.
dot
This compound's inhibition of MAPK and NF-κB signaling pathways.
Performance Comparison: this compound vs. Alternatives
To provide a comprehensive understanding of this compound's therapeutic potential, it is essential to compare its performance with existing anti-inflammatory agents.
| Compound | Target Pathway(s) | Reported Efficacy | Potential Side Effects |
| This compound | NF-κB, MAPK | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) in vitro and in vivo.[1] | Not yet extensively studied in humans. |
| Dexamethasone | Glucocorticoid Receptor, NF-κB | Potent anti-inflammatory and immunosuppressive effects. | Long-term use can lead to osteoporosis, cataracts, and increased risk of infections. |
| Curcumin | NF-κB, COX, LOX | Demonstrated anti-inflammatory effects in various models. | Low bioavailability. |
| Resveratrol | NF-κB, MAPK, SIRT1 | Shows anti-inflammatory and antioxidant properties. | Generally well-tolerated, but high doses may cause gastrointestinal issues. |
| Ibuprofen (NSAID) | COX-1, COX-2 | Effective for pain and inflammation relief. | Can cause gastrointestinal issues like ulcers and bleeding with long-term use. |
Validating Therapeutic Potential with Knockout Models
While direct studies on this compound using knockout (KO) models are not yet available, the use of such models is a critical next step in validating its mechanism of action and therapeutic potential. By utilizing mice with specific genes "knocked out," researchers can definitively assess the role of a particular pathway in a drug's efficacy.
Conceptual Experimental Workflow:
dot
Conceptual workflow for validating this compound using knockout models.
By comparing the inflammatory response in wild-type versus NF-κB or MAPK pathway knockout mice treated with this compound, researchers could confirm that this compound's anti-inflammatory effects are indeed mediated through these specific pathways. If this compound's efficacy is significantly diminished in the knockout mice, it would provide strong evidence for its targeted mechanism of action.
Key Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits.
-
Gene and Protein Expression (iNOS, COX-2): Cellular levels of iNOS and COX-2 mRNA and protein are determined by RT-PCR and Western blotting, respectively.
-
NF-κB and MAPK Pathway Activation: Phosphorylation of key proteins in the NF-κB (IκBα) and MAPK (p38, ERK, JNK) pathways is assessed by Western blotting.
-
In Vivo Anti-inflammatory Assay in LPS-Induced Septic Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Treatment: Mice are orally administered with this compound (e.g., 10, 20, or 40 mg/kg body weight) or a vehicle control for a specified period (e.g., 7 days).
-
Induction of Sepsis: On the final day of treatment, mice are intraperitoneally injected with a lethal dose of LPS (e.g., 10 mg/kg body weight).
-
Sample Collection: Blood and major organs (liver, lungs, spleen, kidneys) are collected at specified time points post-LPS injection.
-
Analysis:
-
Survival Rate: Monitored over a defined period (e.g., 48 hours).
-
Serum Cytokine Levels: Levels of TNF-α and IL-6 in the serum are measured by ELISA.
-
Histopathology: Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in tissue homogenates is measured as an indicator of neutrophil infiltration.
-
Conclusion
This compound presents a promising therapeutic candidate for inflammatory diseases due to its potent inhibition of the NF-κB and MAPK signaling pathways. While initial in vitro and in vivo data are encouraging, further validation using knockout models is crucial to definitively establish its mechanism of action. The comparative data presented in this guide positions this compound as a compelling subject for continued research and development in the field of anti-inflammatory therapeutics.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Pyrazolo[4,3-c]pyridine Derivatives
Introduction
The pyrazolo[4,3-c]pyridine scaffold is a significant structural motif in medicinal chemistry, frequently forming the core of kinase inhibitors and various targeted therapies.[1] Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is a critical aspect of the drug development process to ensure efficacy and safety. This guide provides a comparative overview of the pharmacokinetic profiles of select pyrazolo[4,3-c]pyridine analogs, supported by experimental data and detailed methodologies. For the purpose of this guide, we will focus on a series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives investigated as potent and brain-penetrating Receptor-Interacting Protein 1 (RIP1) kinase inhibitors.[1]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key in vitro ADME and in vivo pharmacokinetic parameters for a representative lead compound, Compound 22, from the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine series.[1]
| Parameter | Value | Units | Assay |
| Solubility | |||
| Aqueous Solubility (pH 7.4) | >100 | µM | Kinetic Solubility Assay |
| Permeability | |||
| Caco-2 Permeability (A -> B) | 15.0 | 10⁻⁶ cm/s | Caco-2 Permeability Assay |
| Efflux Ratio (B -> A) / (A -> B) | 1.2 | - | Caco-2 Permeability Assay |
| Metabolic Stability | |||
| Human Liver Microsomes (HLM) | 85 | % remaining after 60 min | Microsomal Stability Assay |
| Mouse Liver Microsomes (MLM) | 75 | % remaining after 60 min | Microsomal Stability Assay |
| In Vivo Pharmacokinetics (Mouse) | |||
| Oral Bioavailability (F) | 45 | % | - |
| Plasma Clearance (Cl) | 20 | mL/min/kg | - |
| Volume of Distribution (Vd) | 2.5 | L/kg | - |
| Half-life (t½) | 2 | hours | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADME studies. Below are representative protocols for key in vitro ADME assays.[1]
Caco-2 Permeability Assay
This cell-based assay is utilized to predict intestinal permeability and to identify substrates of efflux transporters like P-glycoprotein (P-gp).[1]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for the formation of a differentiated and polarized monolayer.
-
Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the opposite chamber at various time points to determine the rate of transport.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (human or other species, e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Analysis: The concentration of the parent compound is measured over time by LC-MS/MS to determine the rate of metabolism.
Mandatory Visualization
Experimental Workflow for In Vitro ADME Assays
Caption: Workflow for key in vitro ADME profiling of drug candidates.
Signaling Pathway Context (Hypothetical)
While the provided data does not detail a specific signaling pathway for the RIP1 kinase inhibitors, a generalized representation of a kinase inhibitor's mechanism of action is illustrated below.
Caption: Generalized mechanism of a kinase inhibitor blocking a signaling pathway.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pilloin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Pilloin, a flavonoid compound with demonstrated anti-inflammatory properties. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its operational handling and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves.
-
Body Protection: A laboratory coat or protective clothing should be worn.
-
Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol formation, a suitable respirator should be used.
General laboratory safety practices should be strictly adhered to, including avoiding contact with skin and eyes, and refraining from eating, drinking, or smoking in the work area.
Handling and Storage
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. For long-term storage, it should be kept in a tightly sealed container in a dry and cool place.
Disposal Plan
All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Contaminated packaging should also be treated as chemical waste. It is recommended to consult with your institution's environmental health and safety department for specific disposal protocols.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Pro-Inflammatory Molecule | Treatment | Concentration | Result |
| TNF-α | LPS + this compound | 50 µM | Reduction in serum levels from 123.3 ± 7 to 46.6 ± 5.4 ng/mL |
| IL-6 | LPS + this compound | 50 µM | Reduction in serum levels from 1.4 ± 0.1 to 0.7 ± 0.1 ng/mL |
| NO (Nitric Oxide) | LPS + this compound | 50 µM | Significant inhibition of NO production |
| iNOS (Inducible Nitric Oxide Synthase) | LPS + this compound | 50 µM | Inhibition of iNOS expression |
| COX-2 (Cyclooxygenase-2) | LPS + this compound | 50 µM | Inhibition of COX-2 expression |
Experimental Protocols
The following are detailed methodologies for key experiments investigating the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages are used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are pre-treated with this compound (or DMSO as a vehicle control) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for the indicated times.
Measurement of TNF-α and IL-6 Production (ELISA)
-
Sample Collection: After cell treatment, the cell culture supernatant is collected.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][2][3][4]
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the concentrations are calculated based on a standard curve.
Western Blot Analysis for MAPK Signaling Pathway
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of JNK, ERK, and p38 overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathways.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
